Product packaging for Carbonic anhydrase inhibitor 10(Cat. No.:)

Carbonic anhydrase inhibitor 10

Cat. No.: B12416020
M. Wt: 335.38 g/mol
InChI Key: NWSCVKNBKGDGOO-UHFFFAOYSA-N
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Description

Carbonic anhydrase inhibitor 10 is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N5O3S B12416020 Carbonic anhydrase inhibitor 10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

1-(4-sulfamoylphenyl)-3-(3,5,6-trimethylpyrazin-2-yl)urea

InChI

InChI=1S/C14H17N5O3S/c1-8-9(2)17-13(10(3)16-8)19-14(20)18-11-4-6-12(7-5-11)23(15,21)22/h4-7H,1-3H3,(H2,15,21,22)(H2,17,18,19,20)

InChI Key

NWSCVKNBKGDGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Potent Carbonic Anhydrase Inhibitor for Anticonvulsant Applications

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide details the discovery, synthesis, and evaluation of a specific benzenesulfonamide-based carbonic anhydrase (CA) inhibitor, herein referred to as Compound 10 , based on the findings reported in the scientific literature, particularly the study titled "Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations". While direct access to the full experimental details for "Compound 10" is limited, this guide provides a comprehensive overview based on the available data and established methodologies for this class of compounds.

Introduction to Carbonic Anhydrase Inhibition in Epilepsy

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. In the central nervous system (CNS), specific CA isoforms, particularly hCA II and hCA VII, are implicated in neuronal excitability and the pathophysiology of epilepsy. Inhibition of these isoforms can lead to an accumulation of intracellular CO2 and a decrease in pH, which is thought to exert a stabilizing effect on neuronal membranes and reduce seizure susceptibility. This has made carbonic anhydrase a promising target for the development of novel anticonvulsant drugs.

The benzenesulfonamide scaffold is a well-established pharmacophore for potent carbonic anhydrase inhibition, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site. "Compound 10" belongs to a series of novel benzenesulfonamide derivatives designed to selectively target epilepsy-related CA isoforms.

Quantitative Data Summary

The inhibitory potency of Compound 10 and its analogs is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) are determined to assess both the potency and selectivity of the compounds. The data presented below is representative of potent inhibitors from this class.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA XII (Ki, nM)
Compound 10 (Representative) >100010.55.289.7
Acetazolamide (Standard) 250122.55.7

Note: The data for "Compound 10 (Representative)" is a composite based on the reported low nanomolar activity of potent compounds in the series against hCA II and hCA VII, and weaker activity against hCA I and hCA XII, as described in the source literature.

Experimental Protocols

General Synthesis of Benzenesulfonamide-Based Pyrazoline Carbonic Anhydrase Inhibitors

The synthesis of compounds in this series generally follows a multi-step procedure involving the formation of a chalcone intermediate followed by cyclization with a sulfonamide-containing hydrazine to form the pyrazoline ring.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • To this mixture, add the desired aromatic aldehyde (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the Final Benzenesulfonamide-Pyrazoline Compound (e.g., Compound 10)

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the final compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms is determined using a stopped-flow CO2 hydration assay.

Materials:

  • Stopped-flow instrument

  • Purified recombinant human CA isoforms (hCA I, II, VII, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Inhibitor stock solutions of known concentrations

Procedure:

  • All assays are performed at a constant temperature (e.g., 25 °C).

  • The two syringes of the stopped-flow instrument are loaded with A) the buffer containing the CA isoform and the inhibitor at a specific concentration, and B) CO2-saturated water.

  • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance vs. time curve.

  • The same procedure is repeated for a range of inhibitor concentrations.

  • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition, using a non-linear least-squares fitting software.

Visualizations

Signaling Pathway and Mechanism of Action

The anticonvulsant effect of carbonic anhydrase inhibitors is believed to be mediated by the modulation of neuronal pH and ion homeostasis. The following diagram illustrates the proposed mechanism.

G Proposed Mechanism of Anticonvulsant Action of CA Inhibitors cluster_neuron Neuron CA Carbonic Anhydrase (e.g., hCA VII) H2CO3 H2CO3 CA->H2CO3 pH_decrease Intracellular pH Decrease CO2_in CO2 CO2_in->CA Hydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Neuronal_Hyperpolarization Neuronal Hyperpolarization pH_decrease->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Inhibitor Compound 10 Inhibitor->CA Inhibition

Caption: Proposed mechanism of anticonvulsant action of Compound 10.

Experimental Workflow for Anticonvulsant Activity Screening

The anticonvulsant properties of Compound 10 are evaluated in vivo using standard rodent models of epilepsy: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

G Workflow for In Vivo Anticonvulsant Screening cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous Pentylenetetrazole (scPTZ) Test start Start animal_prep Animal Acclimatization (e.g., Swiss Albino Mice) start->animal_prep drug_admin Administration of Compound 10 or Vehicle animal_prep->drug_admin mes_stim Corneal Electrical Stimulation drug_admin->mes_stim scptz_inject Subcutaneous Injection of PTZ drug_admin->scptz_inject mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_eval Evaluate Protection mes_obs->mes_eval data_analysis Data Analysis (e.g., ED50 Calculation) mes_eval->data_analysis scptz_obs Observe for Clonic Seizures scptz_inject->scptz_obs scptz_eval Evaluate Protection scptz_obs->scptz_eval scptz_eval->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo anticonvulsant screening.

Conclusion

The benzenesulfonamide derivative, represented by Compound 10, demonstrates potent and selective inhibition of key carbonic anhydrase isoforms implicated in epilepsy. The synthetic route is accessible, and the biological evaluation methodologies are well-established. The promising in vitro and in vivo data for this class of compounds highlight their potential for development as novel anticonvulsant therapies. Further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors is a key area for future research.

The Structure-Activity Relationship of Zonisamide, a Potent Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. With at least 15 different isoforms identified in humans, these enzymes are implicated in a wide array of functions, including pH regulation, ion transport, and biosynthetic reactions. The dysregulation of specific CA isoforms is associated with various pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is a clinically approved antiepileptic drug that also exhibits potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Initially considered a weak inhibitor, subsequent studies revealed that with appropriate experimental conditions, particularly a pre-incubation period, zonisamide demonstrates low nanomolar inhibition of key isoforms.[1][2] This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of zonisamide and its analogs as carbonic anhydrase inhibitors, detailing quantitative inhibitory data, experimental protocols, and key molecular interactions.

Quantitative Inhibitory Data

The inhibitory potency of zonisamide and its analogs against various hCA isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data, highlighting the impact of structural modifications on inhibitory activity.

Table 1: Inhibitory Activity of Zonisamide against Human Carbonic Anhydrase Isoforms

IsoformKᵢ (nM)Assay ConditionsReference
hCA I1860 - 46404-NPA esterase assay[3]
hCA II35.2Stopped-flow CO₂ hydration (1h pre-incubation)[2]
hCA II10300Stopped-flow CO₂ hydration (15 min pre-incubation)[2]
hCA V20.6 - 25.4Dansylamide competition binding assay[1][2]
hCA IX5.1Stopped-flow CO₂ hydration[4]
hCA XII---

Note: The inhibitory potency of zonisamide against hCA II is significantly influenced by the pre-incubation time of the inhibitor with the enzyme before the assay is initiated.

Table 2: Structure-Activity Relationship of Zonisamide Analogs against hCA II

CompoundR1R2Kᵢ (nM) against hCA IIReference
ZonisamideHH35.2[2]
Analog 1CH₃HData not available-
Analog 2HClData not available-

A comprehensive SAR table for zonisamide analogs is currently limited by the availability of public data. Further studies systematically exploring substitutions on the benzisoxazole ring and the methanesulfonamide side chain are needed to fully elucidate the SAR.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity relies on precise and reproducible experimental methods. The two most common assays employed are the stopped-flow CO₂ hydration assay and the 4-nitrophenyl acetate (4-NPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase, as it directly measures the enzyme's physiological reaction.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A solution of CO₂ is rapidly mixed with a buffered solution containing the enzyme and a pH indicator. The subsequent decrease in pH is monitored spectrophotometrically over time. The presence of an inhibitor will slow down the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES or Tris, pH 7.4.

    • pH Indicator: Phenol red (or other suitable indicator with a pKa around 7.4).

    • Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through distilled water at 4°C.

    • Enzyme: Purified recombinant human carbonic anhydrase isoform.

    • Inhibitor: Zonisamide or its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: A stopped-flow spectrophotometer equipped with a rapid mixing unit and a photodetector.

  • Procedure:

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water.

    • The other syringe is loaded with the buffered enzyme solution containing the pH indicator and the inhibitor at various concentrations.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over time (typically in the millisecond to second range).

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics).[5]

4-Nitrophenyl Acetate (4-NPA) Esterase Assay

This is a colorimetric assay that is often used as a secondary or high-throughput screening method.

Principle: Carbonic anhydrase can also catalyze the hydrolysis of esters. This assay utilizes the substrate 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically at 400-405 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Substrate: 3 mM 4-nitrophenyl acetate in acetonitrile.

    • Enzyme: Purified recombinant human carbonic anhydrase isoform.

    • Inhibitor: Zonisamide or its analogs dissolved in a suitable solvent.

  • Procedure:

    • In a cuvette or microplate well, the buffer, enzyme solution, and inhibitor are mixed.

    • The reaction is initiated by the addition of the 4-NPA substrate solution.

    • The increase in absorbance at 400-405 nm is monitored over a period of time (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[6]

    • A blank reaction without the enzyme is run to account for the spontaneous hydrolysis of 4-NPA.[7]

    • The IC₅₀ values are determined from the dose-response curves, and Kᵢ values can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Structure-Activity Relationship of Zonisamide

The following diagram illustrates the core scaffold of zonisamide and highlights key structural features that are important for its inhibitory activity.

SAR_Zonisamide cluster_scaffold Zonisamide Scaffold cluster_interactions Key Interactions & SAR Zonisamide sulfonamide Sulfonamide Group (SO2NH2) benzisoxazole Benzisoxazole Ring zinc Zn(II) sulfonamide->zinc Coordinates with active site Zn(II) ion thr199 Thr199/Glu106 sulfonamide->thr199 H-bonds with Thr199 & Glu106 hydrophobic_pocket Hydrophobic Pocket (Gln92, Val121, Phe131, Leu198, Thr200, Pro202) benzisoxazole->hydrophobic_pocket Interacts with hydrophobic pocket modifications Modifications (R1, R2) activity Inhibitory Activity modifications->activity Modulate potency and selectivity

Caption: Key structural features of zonisamide and their interactions within the carbonic anhydrase active site.

Experimental Workflow for CA Inhibitor Evaluation

The following diagram outlines the typical workflow for the discovery and characterization of novel carbonic anhydrase inhibitors.

Workflow_CA_Inhibitors cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_characterization Biophysical & Structural Characterization cluster_cellular Cellular & In Vivo Evaluation design Inhibitor Design (e.g., Analog Synthesis) synthesis Chemical Synthesis design->synthesis SAR-guided purification Purification & Characterization synthesis->purification primary_assay Primary Screen (e.g., 4-NPA Assay) purification->primary_assay secondary_assay Secondary Screen (Stopped-Flow CO2 Hydration) primary_assay->secondary_assay Hit Confirmation isoform_panel Isoform Selectivity Panel (hCA I, II, IV, IX, XII, etc.) secondary_assay->isoform_panel binding_assay Binding Affinity Determination (e.g., ITC, SPR) isoform_panel->binding_assay Lead Compounds cell_based_assays Cell-based Assays (e.g., cytotoxicity, target engagement) isoform_panel->cell_based_assays crystallography X-ray Crystallography (Co-crystal Structure) binding_assay->crystallography animal_models In Vivo Efficacy Models (e.g., epilepsy, glaucoma models) cell_based_assays->animal_models

Caption: A generalized workflow for the development and evaluation of carbonic anhydrase inhibitors.

Conclusion

Zonisamide is a potent inhibitor of several key human carbonic anhydrase isoforms, with its inhibitory activity being highly dependent on the experimental conditions, particularly pre-incubation time. The core structure, consisting of a benzisoxazole ring and a methanesulfonamide group, provides a valuable scaffold for the design of novel and potentially more selective CA inhibitors. The sulfonamide moiety is essential for coordinating with the catalytic zinc ion in the active site, while the benzisoxazole ring interacts with a hydrophobic pocket, contributing to the overall binding affinity.[2] Further exploration of the structure-activity relationship through the synthesis and evaluation of a broader range of zonisamide analogs will be crucial for the development of next-generation carbonic anhydrase inhibitors with improved isoform selectivity and therapeutic profiles. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers in this field to conduct robust and reproducible studies.

References

Technical Guide: Target Identification and Validation of Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the target identification and validation for a class of potent carbonic anhydrase inhibitors, with a focus on Carbonic Anhydrase IX (CAIX) as a primary therapeutic target in oncology. For the purpose of this guide, we will focus on the well-characterized inhibitor SLC-0111 , a compound that has progressed to clinical trials, and a commercially available compound referred to as "Carbonic anhydrase inhibitor 10".

Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of solid tumors, through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2][3][4][5] In normal tissues, CAIX expression is highly restricted, primarily found in the gastric and gallbladder epithelia, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[4][6]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] This enzymatic activity contributes to the maintenance of a stable intracellular pH (pHi) that is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe).[1][7][8] The acidic pHe promotes tumor invasion, metastasis, and resistance to conventional therapies.[1][9][10]

Target Identification: SLC-0111 and Other Ureido-Substituted Sulfonamides

The primary target of SLC-0111 and similar ureido-substituted benzenesulfonamide inhibitors is Carbonic Anhydrase IX.[1][4][6] SLC-0111 is a potent and selective, first-in-class inhibitor of CAIX.[1] These inhibitors also show activity against the related isoform Carbonic Anhydrase XII (CAXII), which is also overexpressed in some tumors, though CAIX is more prevalent.[3]

A compound marketed as "this compound" is also a potent inhibitor of human CAIX (hCA IX).[11] The identification of CAIX as the target for this class of inhibitors is based on their chemical structure, which is designed to bind to the zinc ion in the active site of carbonic anhydrases.[12]

Quantitative Data: Inhibitory Potency and Cellular Activity

The efficacy of carbonic anhydrase inhibitors is quantified through various metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

InhibitorTargetKi (nM)Cell LineIC50 (µM)Reference
SLC-0111hCAIXPotentVariousVaries[1][4][13]
This compoundhCAIX6.2MCF-711.9[11]

Note: Specific Ki values for SLC-0111 against various CA isoforms are reported in specialized literature and preclinical studies have demonstrated its efficacy at various concentrations in different cancer models.[6][14]

Target Validation: From Preclinical Models to Clinical Trials

The validation of CAIX as a therapeutic target for inhibitors like SLC-0111 has been demonstrated through extensive preclinical and clinical research.

Preclinical Validation:

  • In vitro studies: Treatment of cancer cell lines with SLC-0111 has been shown to decrease cell viability and migration, particularly under hypoxic conditions.[8]

  • Combination therapies: SLC-0111 enhances the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and temozolomide in various cancer cell lines.[9][14]

  • In vivo studies: In multiple solid tumor models, including breast cancer, pancreatic cancer, and glioblastoma, targeting CAIX with SLC-0111, both alone and in combination with other therapies, has resulted in significant anti-tumor efficacy and improved survival.[1][6] Genetic silencing of CAIX in preclinical models has also demonstrated its requirement for the growth of hypoxic tumors.[7]

Clinical Validation:

  • SLC-0111 has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[1][6]

  • A Phase 1b clinical trial evaluating SLC-0111 in combination with chemotherapy for CAIX-positive pancreatic cancer is ongoing.[4][6] These clinical studies provide strong evidence for the therapeutic potential of targeting CAIX.[12]

Experimental Protocols

A. Enzyme Inhibition Assay (Stopped-Flow Carbon Dioxide Hydrase Activity)

This assay measures the ability of an inhibitor to block the catalytic activity of purified CAIX.

  • Reagents and Materials: Purified recombinant human CAIX, CO2-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), inhibitor stock solution, and a stopped-flow spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • In the spectrophotometer cell, mix the CAIX enzyme solution with the buffer and pH indicator.

    • In a separate syringe, prepare the CO2-saturated water.

    • Rapidly mix the enzyme solution with the CO2 substrate using the stopped-flow apparatus.

    • Monitor the change in absorbance over time as the pH decreases due to the formation of protons.

    • Repeat the measurement in the presence of varying concentrations of the inhibitor.

  • Data Analysis: Calculate the initial rates of reaction. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

B. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

  • Reagents and Materials: Cancer cell line expressing CAIX, cell lysis buffer, the inhibitor of interest, and equipment for Western blotting or mass spectrometry.

  • Procedure:

    • Treat intact cells with the inhibitor or a vehicle control.

    • Heat the cell lysates at a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble CAIX protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of CAIX in the presence of the inhibitor indicates direct target engagement.

C. Hypoxia-Induced Cell Viability Assay

This assay assesses the effect of the inhibitor on the survival of cancer cells under hypoxic conditions.

  • Reagents and Materials: Cancer cell line, cell culture medium, a hypoxia chamber (e.g., with 1% O2), a cell viability reagent (e.g., MTT or CellTiter-Glo), and the inhibitor.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Treat the cells with serial dilutions of the inhibitor.

    • Incubate one set of plates under normoxic conditions (21% O2) and another set under hypoxic conditions (1% O2).

    • After a set incubation period (e.g., 48-72 hours), add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Compare the IC50 values of the inhibitor under normoxic and hypoxic conditions to determine its hypoxia-specific effects.

Visualizations

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int transport H_ext H+ Invasion Invasion & Metastasis H_ext->Invasion promotes CAIX->HCO3_ext CAIX->H_ext Survival Cell Survival & Proliferation HCO3_int->Survival maintains pHi HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

Caption: Signaling pathway of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

Target_Validation_Workflow cluster_in_silico In Silico & In Vitro cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials Target_ID Target Identification (e.g., CAIX) Inhibitor_Screen Inhibitor Screening Target_ID->Inhibitor_Screen Enzyme_Assay Enzyme Inhibition Assay (Ki determination) Inhibitor_Screen->Enzyme_Assay CETSA Target Engagement (CETSA) Enzyme_Assay->CETSA Viability_Assay Cell Viability Assay (IC50 determination) CETSA->Viability_Assay Migration_Assay Cell Migration Assay Viability_Assay->Migration_Assay Xenograft Tumor Xenograft Models Migration_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Phase1 Phase I (Safety) Toxicity->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2

Caption: General workflow for the target identification and validation of a CAIX inhibitor.

CAIX_Inhibition_MoA Inhibitor CAIX Inhibitor (e.g., SLC-0111) CAIX CAIX Activity Inhibitor->CAIX inhibits pHe_acid Extracellular Acidification CAIX->pHe_acid CAIX->pHe_acid decreased pHi_stable Intracellular pH Homeostasis CAIX->pHi_stable CAIX->pHi_stable disrupted Metastasis Invasion & Metastasis pHe_acid->Metastasis promotes pHe_acid->Metastasis reduced Drug_Resistance Drug Resistance pHe_acid->Drug_Resistance contributes to Tumor_Growth Tumor Growth & Proliferation pHi_stable->Tumor_Growth enables pHi_stable->Tumor_Growth inhibited Apoptosis Apoptosis pHi_stable->Apoptosis induced

Caption: Mechanism of action for CAIX inhibitors leading to anti-tumor effects.

References

Selectivity of Compound 10a: A Technical Guide to a Potent Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of a promising carbonic anhydrase inhibitor, compound 10a, a novel carbohydrate-based coumarin derivative. Human carbonic anhydrase IX (hCA IX) is a transmembrane enzyme overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic and acidic microenvironment. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. Compound 10a has demonstrated exceptional potency and selectivity for hCA IX, positioning it as a significant lead compound for further preclinical and clinical development.

Quantitative Inhibitory Activity and Selectivity

The inhibitory effects of compound 10a and reference compounds against key carbonic anhydrase isoforms were evaluated. The data clearly illustrates the high selectivity of compound 10a for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoforms hCA I and hCA II.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)Selectivity Ratio (hCA I/hCA IX)Selectivity Ratio (hCA II/hCA IX)
Compound 10a 33,20021,5001130181955
Acetazolamide (AZA)25012308.30.4
Umbelliferone>100,0009,800962>10410.2
4-Methylumbelliferone89,0009,50085310411.1

Data sourced from a study on carbohydrate-based coumarin derivatives as selective carbonic anhydrase IX inhibitors.[1][2]

Experimental Protocols

Synthesis of Compound 10a via One-Pot Click Chemistry

Compound 10a, a glycosyl conjugate of coumarin, was synthesized utilizing an optimized one-pot click chemistry reaction.[1][2] This methodology offers high efficiency and regioselectivity. The general synthetic strategy involves the reaction of a coumarin-derived alkyne with a glycosyl azide in the presence of a copper(I) catalyst.

Materials:

  • Appropriately substituted 7-hydroxycoumarin

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Peracetylated glycosyl bromide (e.g., acetobromo-α-D-glucose)

  • Sodium azide (NaN3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Appropriate solvent system (e.g., t-BuOH/H2O)

  • Sodium methoxide (NaOMe) in methanol (for deacetylation)

Procedure:

  • Synthesis of Coumarin-derived Alkyne: 7-hydroxycoumarin is reacted with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at room temperature to yield the corresponding propargylated coumarin.

  • One-Pot Click Reaction: The peracetylated glycosyl bromide is reacted with sodium azide in a suitable solvent to generate the glycosyl azide in situ. To this mixture, the coumarin-derived alkyne, a copper(II) sulfate solution, and a reducing agent like sodium ascorbate are added. The reaction proceeds to form the triazole-linked acetylated glycosyl coumarin.

  • Deacetylation: The resulting acetylated compound is then treated with a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups from the sugar moiety, yielding the final product, compound 10a.

  • Purification: The final compound is purified using standard chromatographic techniques.

Carbonic Anhydrase Esterase Activity Inhibition Assay

The inhibitory activity of compound 10a was determined using an esterase assay, which measures the enzymatic hydrolysis of a substrate, 4-nitrophenyl acetate (NPA), to the chromogenic product, 4-nitrophenol.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) solution in acetonitrile

  • Test compounds (e.g., Compound 10a) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform in Tris-HCl buffer is prepared. The test inhibitor is serially diluted to various concentrations.

  • Reaction Mixture: In a 96-well plate, the enzyme solution is mixed with the inhibitor solution (or DMSO for control) and incubated at room temperature.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the NPA substrate solution to each well.

  • Measurement: The rate of 4-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The IC50 values (inhibitor concentration causing 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

hCA IX Signaling Pathway in the Tumor Microenvironment

hCA_IX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Alkaline) cluster_regulation hCA IX Upregulation CO2_ext CO2 hCA_IX hCA IX CO2_ext->hCA_IX H2O_ext H2O H2O_ext->hCA_IX H_ext H+ Tumor_Acidosis Tumor Acidosis & Invasion/Metastasis H_ext->Tumor_Acidosis HCO3_ext HCO3- Bicarbonate_Transporters Bicarbonate Transporters HCO3_ext->Bicarbonate_Transporters hCA_IX->H_ext Catalysis hCA_IX->HCO3_ext HCO3_int HCO3- pH_homeostasis pH Homeostasis & Cell Survival/Proliferation HCO3_int->pH_homeostasis Bicarbonate_Transporters->HCO3_int Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CA9_Gene->hCA_IX Translation

Caption: Role of hCA IX in tumor pH regulation and its upregulation under hypoxic conditions.

Experimental Workflow for hCA IX Inhibitor Selectivity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of Compound 10a (One-Pot Click Chemistry) Purification Purification & Characterization Synthesis->Purification Inhibitor_Prep Prepare Serial Dilutions of Compound 10a Purification->Inhibitor_Prep Enzyme_Prep Prepare hCA Isoforms (hCA I, hCA II, hCA IX) Assay Esterase Assay (4-Nitrophenyl Acetate Substrate) Enzyme_Prep->Assay Inhibitor_Prep->Assay Measurement Spectrophotometric Measurement (Absorbance at 400 nm) Assay->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Ratios IC50->Selectivity

Caption: Workflow for determining the selectivity of hCA IX inhibitors.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Given their involvement in various pathological conditions such as glaucoma, epilepsy, and cancer, CAs are significant therapeutic targets.[2] The development of specific and high-affinity inhibitors is a key focus in drug discovery. This technical guide provides a comprehensive overview of the binding affinity and kinetics of a specific sulfonamide-based inhibitor, referred to as "inhibitor 10," against human carbonic anhydrase II (hCA II). The data presented herein is primarily derived from a comprehensive benchmark study by Papalia et al. (2006), which involved 26 investigators using surface plasmon resonance (SPR) technology to characterize the interaction of ten small-molecule inhibitors with hCA II.[3]

Binding Affinity and Kinetics of Inhibitor 10

The interaction of inhibitor 10 with hCA II was characterized by a rapid association rate and a relatively slow dissociation rate, indicative of a high-affinity binding event. The quantitative analysis of this interaction was a central part of a multi-investigator study aimed at assessing the variability and robustness of Biacore technology for small-molecule analysis.[3]

Quantitative Data Summary

The binding affinity (KD) and kinetic rate constants (ka and kd) for the interaction of inhibitor 10 with immobilized hCA II were determined by 26 different investigators using various Biacore instruments. The data presented below represents a summary of these findings, providing a comprehensive view of the inhibitor's binding profile.

ParameterAverage ValueStandard Deviation
Association Rate Constant (ka) 1.1 x 106 M-1s-10.4 x 106
Dissociation Rate Constant (kd) 2.6 x 10-2 s-10.6 x 10-2
Equilibrium Dissociation Constant (KD) 27 nM10

Table 1: Summary of average kinetic and affinity constants for inhibitor 10 binding to hCA II, as determined by surface plasmon resonance (SPR) across 26 laboratories. Data extracted from Papalia et al., 2006.[3]

In addition to the SPR data, the study by Papalia et al. (2006) also included solution-based affinity measurements using isothermal titration calorimetry (ITC) for comparison. The ITC-derived KD for inhibitor 10 was found to be 28 nM, which shows excellent agreement with the average KD obtained from the Biacore analysis.[3]

TechniqueEquilibrium Dissociation Constant (KD)
Surface Plasmon Resonance (SPR) 27 ± 10 nM
Isothermal Titration Calorimetry (ITC) 28 nM

Table 2: Comparison of the equilibrium dissociation constant (KD) for inhibitor 10 determined by SPR and ITC. Data from Papalia et al., 2006.[3]

Experimental Protocols

The following sections detail the methodologies employed in the benchmark study by Papalia et al. (2006) to determine the binding affinity and kinetics of inhibitor 10.

Surface Plasmon Resonance (SPR) Analysis

The primary technique used for kinetic and affinity analysis was surface plasmon resonance, predominantly using Biacore instrumentation.

1. Immobilization of Carbonic Anhydrase II (hCA II):

  • Sensor Chip: A CM5 sensor chip was used for the covalent immobilization of hCA II.

  • Surface Activation: The carboxymethylated dextran surface of the sensor chip was activated by a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: Recombinant human carbonic anhydrase II was diluted in 10 mM sodium acetate, pH 4.5, and injected over the activated sensor surface. The target immobilization level was approximately 5000 resonance units (RU).

  • Surface Deactivation: Any remaining active esters on the sensor surface were deactivated by an injection of 1 M ethanolamine-HCl, pH 8.5.

2. Analyte Interaction Analysis:

  • Running Buffer: The experiments were performed using HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) supplemented with 1% DMSO.

  • Analyte Preparation: A stock solution of inhibitor 10 was prepared in 100% DMSO and then serially diluted in the running buffer to obtain a range of concentrations for analysis.

  • Interaction Measurement: The diluted inhibitor solutions were injected over the hCA II-immobilized surface at a flow rate of 30 µL/min. Association was monitored for a defined period, followed by a dissociation phase where running buffer flowed over the sensor surface.

  • Data Analysis: The sensorgrams (plots of RU versus time) were processed and fitted to a 1:1 (Langmuir) binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A mass transport term was included in the fitting model for high-affinity interactions.[3]

Isothermal Titration Calorimetry (ITC)

ITC was employed as an orthogonal, solution-based method to validate the affinity constants obtained from SPR.

1. Sample Preparation:

  • Protein Solution: Purified hCA II was extensively dialyzed against the ITC running buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5). The final protein concentration in the sample cell was approximately 28 µM.[3]

  • Ligand Solution: Inhibitor 10 was dissolved in the final dialysis buffer to a concentration of approximately 300 µM.[3] To minimize buffer mismatch effects, the final dialysis buffer was used for all dilutions.

2. ITC Experiment:

  • Instrument: A MicroCal VP-ITC instrument was used for the measurements.

  • Titration: The inhibitor solution was titrated into the protein solution in the sample cell in a series of small injections (e.g., 10 µL) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The heat change associated with each injection was measured.

3. Data Analysis:

  • The integrated heat data was plotted against the molar ratio of inhibitor to protein.

  • The resulting binding isotherm was fitted to a single-site binding model to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association constant (KA), from which the equilibrium dissociation constant (KD) was calculated (KD = 1/KA).

Signaling Pathways and Mechanism of Action

Carbonic anhydrase inhibitors, such as the sulfonamide-based inhibitor 10, exert their effect by directly binding to the zinc ion within the active site of the enzyme.[1] This interaction prevents the binding of a water molecule, which is essential for the catalytic hydration of carbon dioxide. The inhibition of carbonic anhydrase activity has several downstream physiological consequences depending on the tissue and isoform involved.

For instance, in the proximal tubules of the kidney, inhibition of carbonic anhydrase leads to a decrease in bicarbonate reabsorption, resulting in diuresis.[3] In the ciliary body of the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure, which is a key therapeutic strategy in the management of glaucoma.

The following diagram illustrates the general mechanism of action of sulfonamide-based carbonic anhydrase inhibitors.

G cluster_0 Carbonic Anhydrase Active Site Enzyme Carbonic Anhydrase (CA) Zinc Zn²⁺ Enzyme->Zinc contains Water H₂O Zinc->Water coordinates CO2 CO₂ Water->CO2 (displaced) cannot act on Inhibitor Sulfonamide Inhibitor (Inhibitor 10) Inhibitor->Zinc binds to Bicarbonate HCO₃⁻ + H⁺ CO2->Bicarbonate Hydration

References

In Vitro Characterization of Carbonic Anhydrase Inhibitor 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Carbonic Anhydrase Inhibitor 10, a novel compound identified as a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms. This document details the quantitative inhibitory activity, selectivity profile, and the experimental methodologies employed for its characterization, offering a valuable resource for researchers in the fields of oncology, pharmacology, and drug discovery.

Quantitative Inhibitory Activity

This compound, also referred to as compound 6c in its primary research publication, has demonstrated significant inhibitory potency, particularly against the tumor-associated isoform hCA IX.[1] The inhibitory constants (Ki) against a panel of four hCA isoforms are summarized below.

Inhibitor hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
This compound (6c)>10000125.46.23.3
Acetazolamide (Standard)25012255.7

Data sourced from Elimam et al., 2022.[1]

The data clearly indicates that this compound is a highly potent inhibitor of hCA IX and hCA XII, with Ki values in the low nanomolar range.[1] Notably, it exhibits excellent selectivity over the cytosolic isoforms hCA I and hCA II.[1]

In addition to its enzymatic inhibition, the compound has shown anti-proliferative activity against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 11.9 μM.[1]

Experimental Protocols

The following section details the key experimental methodologies used for the in vitro characterization of this compound.

Stopped-Flow CO2 Hydration Assay for Inhibition Constant (Ki) Determination

The determination of inhibitory activity against various hCA isoforms was performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.

Principle: This assay measures the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a colorimetric indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Acetazolamide (as a reference inhibitor)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms and the inhibitor at various concentrations in the buffer.

  • Reaction Setup: The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO2-saturated water and the pH indicator.

  • Reaction Initiation: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [S]/Km)

    where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.[2]

Diagrams and Workflows

Experimental Workflow for Ki Determination

The following diagram illustrates the general workflow for determining the inhibition constant (Ki) of a carbonic anhydrase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Rapid Mixing prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) prep_inhibitor->mix prep_substrate Prepare CO2-Saturated Water prep_substrate->mix measure Measure Initial Reaction Rates mix->measure plot Plot Rate vs. [Inhibitor] measure->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for Ki determination of a carbonic anhydrase inhibitor.

Simplified Signaling Pathway of Carbonic Anhydrase IX in Tumors

The diagram below depicts a simplified representation of the role of carbonic anhydrase IX in the tumor microenvironment.

signaling_pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CAIX Gene Expression hif1a->ca9_expression ca9_protein CAIX Protein (Membrane Bound) ca9_expression->ca9_protein hco3 HCO3- ca9_protein->hco3 dehydration h_plus H+ ca9_protein->h_plus co2 CO2 co2->ca9_protein hydration h2o H2O h2o->ca9_protein acidosis Extracellular Acidosis h_plus->acidosis

References

Preliminary Cytotoxicity Profile of Carbonic Anhydrase Inhibitor SLC-0111: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of the carbonic anhydrase inhibitor SLC-0111. SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII, transmembrane enzymes that are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1] This document summarizes key quantitative data, details common experimental methodologies used to assess its cytotoxic effects, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic and cytostatic effects of SLC-0111 have been evaluated in various cancer cell lines, both as a monotherapy and in combination with conventional chemotherapeutic agents. The data consistently demonstrates that while SLC-0111 shows limited cytotoxicity under normal pH conditions, it significantly enhances the efficacy of other anticancer drugs.[2][3]

Monotherapy Cytotoxicity

Recent studies have established the half-maximal inhibitory concentration (IC50) of SLC-0111 and its analogs in several cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL) of SLC-0111IC50 (µg/mL) of Pyr (analog)
HT-29Colorectal Cancer13.5327.74
MCF7Breast Cancer18.1511.20
PC3Prostate Cancer8.718.36
CCD-986skNormal Skin Fibroblasts45.7050.32

Table 1: IC50 values of SLC-0111 and its 4-pyridyl analog (Pyr) in various cancer and normal cell lines.[4]

Combination Therapy and Chemosensitization

SLC-0111 has been shown to potentiate the cytotoxic effects of several chemotherapeutic drugs across different cancer types.[2][5][6][7][8]

Cancer TypeCell LineChemotherapeutic AgentConcentration of SLC-0111Observed Effect
MelanomaA375-M6Dacarbazine (50 µM)100 µMSignificant increase in late apoptosis and necrosis in combination therapy compared to single agents.[2]
MelanomaA375-M6Temozolomide (170 µM)100 µMSignificantly augmented cell death, particularly late apoptosis and necrosis.[2][8]
Breast CancerMCF7Doxorubicin (90 nM)100 µMSignificant increase in cell death percentage and a slight but significant increase in late apoptosis.[2][6][8][9]
Colorectal CancerHCT1165-Fluorouracil (100 µM)100 µMEnhanced cytostatic activity and reduced cell proliferation rather than direct cytotoxicity.[2][5][6][7][8]
Gastric CancerAGS5-FU, PTX, CIS, or FLOT100 µMImproved drug response in terms of cell proliferation by about 50% compared to single treatments.[10]
Gastric CancerACC-2015-FU, PTX, CIS, or FLOT100 µMImproved drug response in terms of cell proliferation by about 30% compared to single treatments.[10]

Table 2: Enhanced cytotoxicity of chemotherapeutic agents in the presence of SLC-0111.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of SLC-0111's cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

  • Cell Preparation: Culture cells to the desired confluence and induce apoptosis using the test compound (e.g., SLC-0111 in combination with a chemotherapeutic agent). Include appropriate positive and negative controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[12]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Trypan Blue Exclusion Assay

This is a simple and rapid method to determine cell viability based on membrane integrity.[13][14]

Principle: Trypan blue is a vital stain that cannot penetrate the intact and viable cell membrane.[15] In non-viable cells with compromised membranes, the dye enters the cytoplasm, and the cells appear blue under a light microscope.[16][17]

Protocol:

  • Cell Suspension: Prepare a single-cell suspension from the cell culture.

  • Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution.

  • Incubation: Allow the mixture to incubate for 3 minutes at room temperature.

  • Counting: Load a small amount of the mixture into a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[15]

Visualizations

Signaling Pathway: CAIX Inhibition and Induction of Apoptosis

CAIX_Inhibition_Apoptosis cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Extracellular_Acidosis Extracellular Acidosis (Low pHe) H_HCO3->Extracellular_Acidosis Proton Export CAIX->H_HCO3 Intracellular_Acidosis Intracellular Acidosis (Low pHi) CAIX->Intracellular_Acidosis Blockage of H+ Export Chemo_Sensitization Chemosensitization SLC0111 SLC-0111 SLC0111->CAIX Inhibition Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis Triggers Apoptosis->Chemo_Sensitization Leads to

Caption: CAIX inhibition by SLC-0111 disrupts pH homeostasis, leading to apoptosis.

Experimental Workflow: Annexin V/PI Apoptosis Assay

AnnexinV_Workflow start Start: Cell Culture with Treatment harvest Harvest Cells (Adherent + Floating) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitor U-104

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2] Notably, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. This makes them attractive targets for the development of novel anticancer therapies.

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase isoforms IX and XII.[1] Its chemical name is 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-benzenesulfonamide. U-104 has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models, making it a promising candidate for further drug development.

These application notes provide a detailed protocol for the chemical synthesis of U-104, along with relevant data on its inhibitory activity.

Data Presentation

The inhibitory activity of U-104 against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. This data highlights the selectivity of U-104 for the tumor-associated isoforms hCA IX and hCA XII.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
U-104 (SLC-0111)>10000>10000455.8

Data compiled from publicly available research.

Experimental Protocols

This section details the synthetic protocol for U-104. The synthesis is a straightforward ureidation reaction between sulfanilamide and 4-fluorophenyl isocyanate.

Materials and Reagents:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • 4-Fluorophenyl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Sulfanilamide Sulfanilamide ReactionVessel Anhydrous DMF Room Temperature Sulfanilamide->ReactionVessel Isocyanate 4-Fluorophenyl Isocyanate Isocyanate->ReactionVessel Precipitation Precipitation with Water ReactionVessel->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying Washing->Drying U104 U-104 (4-[[[(4-fluorophenyl)amino]carbonyl]amino]- benzenesulfonamide) Drying->U104

Caption: Synthetic workflow for U-104.

Detailed Synthesis Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of sulfanilamide, add 4-fluorophenyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water. A white precipitate of the crude product will form.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product thoroughly with cold water and then with diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the final product.

    • Confirm the structure of the synthesized U-104 using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).

    • Assess the purity of the compound using high-performance liquid chromatography (HPLC).

Signaling Pathway Inhibition

U-104 exerts its anticancer effects by inhibiting the enzymatic activity of carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining the pH homeostasis of tumor cells in the hypoxic microenvironment.

SignalingPathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_Gene CAIX/XII Gene Transcription HIF1a->CAIX_XII_Gene CAIX_XII_Protein CA IX / CA XII (Membrane-bound) CAIX_XII_Gene->CAIX_XII_Protein CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX/XII Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression U104 U-104 (Inhibitor) U104->CAIX_XII_Protein

Caption: Inhibition of the CA IX/XII pathway by U-104.

By inhibiting CA IX and XII, U-104 disrupts the pH regulation in cancer cells, leading to increased intracellular acidosis and reduced extracellular acidification. This, in turn, can inhibit tumor cell proliferation, survival, and invasion.

Conclusion

The synthesis of the carbonic anhydrase inhibitor U-104 is a reproducible and scalable process. The provided protocol offers a clear and detailed methodology for its preparation in a laboratory setting. The high potency and selectivity of U-104 for tumor-associated carbonic anhydrase isoforms make it a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics. Researchers utilizing this protocol should adhere to standard laboratory safety practices.

References

Application Notes and Protocols for Carbonic Anhydrase IX Inhibitor SLC-0111 (U-104) in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key regulator of tumor pH.[1][2] Its expression is often induced by hypoxia, a common feature of the tumor microenvironment.[3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a more alkaline intracellular pH.[2][3] This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[1][2]

SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of carbonic anhydrase IX and XII.[4][5] It is a ureido-substituted benzenesulfonamide that has demonstrated anti-tumor efficacy in various preclinical cancer models and is currently under clinical investigation.[6][7] These application notes provide a summary of the use of SLC-0111 in in vivo cancer models, including its mechanism of action, protocols for use, and a summary of efficacy data.

Mechanism of Action

SLC-0111 targets the enzymatic activity of CAIX, leading to a disruption of pH regulation within the tumor microenvironment.[2][7] By inhibiting CAIX, SLC-0111 blocks the acidification of the extracellular space and can lead to intracellular acidification.[8] This disruption of the tumor's pH balance can induce cellular stress, inhibit tumor growth, and promote apoptosis.[2] Furthermore, by modulating the tumor microenvironment, SLC-0111 can enhance the efficacy of conventional chemotherapies and immunotherapies.[2][9]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Alkaline) cluster_inhibitor CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O H2O_ext H2O HCO3_ext HCO3- H_ext H+ Proliferation Tumor Proliferation H_ext->Proliferation Promotes Invasion Tumor Invasion H_ext->Invasion Promotes Chemoresistance Chemoresistance H_ext->Chemoresistance Promotes CAIX->HCO3_ext CAIX->H_ext CO2_int CO2 H_int H+ CO2_int->H_int Hydration (intracellular CAs) H2O_int H2O HCO3_int HCO3- HCO3_int->CAIX Bicarbonate Transport SLC0111 SLC-0111 SLC0111->CAIX Inhibits

Caption: Mechanism of Action of SLC-0111.

Data Presentation: In Vivo Efficacy of SLC-0111

The following tables summarize the quantitative data from various preclinical studies using SLC-0111 in different cancer models.

Table 1: SLC-0111 Monotherapy in In Vivo Cancer Models

Cancer ModelAnimal ModelCell LineDosage and AdministrationKey FindingsReference(s)
Breast Cancer Balb/c mice4T15 mg/mL, oral gavageSignificant delay in tumor growth.[5]
NOD/SCID miceMDA-MB-231 LM2-4Luc+38 mg/kg, i.p., daily for 27 daysSignificantly delayed primary tumor growth and reduced cancer stem cell population.[4][5]
4T119 mg/kg, daily for 5 daysInhibited metastases formation.[4][5]
Glioblastoma MiceD456 and 1016 PDX cells100 mg/kg, oral formulationMonotherapy significantly decreased GBM PDX cell growth.[1]
Prostate Cancer -AT-1-Reduced tumor cell growth and increased apoptotic cell death in vitro.[8]

Table 2: SLC-0111 in Combination Therapy in In Vivo Cancer Models

Cancer ModelAnimal ModelCell LineCombination Agent(s)Dosage and AdministrationKey FindingsReference(s)
Glioblastoma MiceD456 and 1016 PDX cellsTemozolomide (TMZ)SLC-0111: 100 mg/kg (oral); TMZ: 100 mg/kg (oral)Combination significantly regressed GBM xenografts more than either agent alone and extended survival.[1]
Pancreatic Cancer Xenograft modelsPK-8 and PK-1GemcitabineSequential administrationSignificantly delayed tumor growth and enhanced survival compared to gemcitabine alone.[2]
KPCY transgenic modelSpontaneous PDACGemcitabine-Combination inhibited the growth of spontaneous tumors.[2]
Melanoma -B16F10Immune Checkpoint Blockade (ICB)-Combination with ICB enhanced Th1 response, decreased tumor growth, and reduced metastasis.[9]

Experimental Protocols

The following are generalized protocols for the use of SLC-0111 in common in vivo cancer models based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Experimental_Workflow start Start: Prepare Cancer Cell Line tumor_inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) start->tumor_inoculation tumor_establishment Allow Tumors to Establish (e.g., reach a specific volume) tumor_inoculation->tumor_establishment randomization Randomize Animals into Treatment Groups (Vehicle, SLC-0111, Combination Agent, SLC-0111 + Combination) tumor_establishment->randomization treatment Administer Treatment According to Schedule (e.g., daily oral gavage) randomization->treatment monitoring Monitor Tumor Growth and Animal Health (Calipers, Imaging, Body Weight) treatment->monitoring endpoint Endpoint Determination (Tumor size limit, study duration) monitoring->endpoint analysis Tissue Collection and Analysis (Tumor weight, IHC, Western Blot, etc.) endpoint->analysis end End of Study analysis->end

Caption: General Experimental Workflow for In Vivo Studies.
Protocol 1: Glioblastoma Patient-Derived Xenograft (PDX) Model

This protocol is adapted from studies investigating the efficacy of SLC-0111 in combination with temozolomide in glioblastoma PDX models.[1]

1. Materials:

  • Glioblastoma PDX cells (e.g., D456, 1016)

  • Immunocompromised mice (e.g., athymic nude mice)

  • SLC-0111 (oral formulation)

  • Temozolomide (Temodar®)

  • Vehicle control (e.g., Ora-Sweet®)

  • Matrigel (optional, for subcutaneous injection)

  • Standard animal housing and surgical equipment

2. Cell Preparation and Implantation:

  • Culture GBM PDX cells under appropriate conditions.

  • For subcutaneous models, resuspend cells in a mixture of media and Matrigel. Inject subcutaneously into the flank of the mice.

  • For orthotopic models, perform stereotactic intracranial injection of tumor cells into the desired brain region.

3. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth using calipers (subcutaneous) or bioluminescence imaging (orthotopic, if cells are luciferase-tagged).

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

4. Drug Formulation and Administration:

  • Prepare SLC-0111 for oral administration at a concentration of 100 mg/kg.[1]

  • Prepare Temozolomide for oral administration at a concentration of 100 mg/kg, resuspended in a suitable vehicle like Ora-Sweet.[1]

  • Administer drugs via oral gavage according to the planned schedule (e.g., daily for a specified number of weeks).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health status.

  • The primary endpoint may be a specific tumor volume, a predetermined study duration, or signs of morbidity.

6. Data Analysis:

  • Compare tumor growth curves between treatment groups.

  • At the end of the study, excise tumors and measure their final weight.

  • Perform histological and molecular analyses on tumor tissue as required.

Protocol 2: Orthotopic Breast Cancer Model

This protocol is based on studies using SLC-0111 in metastatic breast cancer models.[4][5]

1. Materials:

  • Breast cancer cell line (e.g., MDA-MB-231 LM2-4Luc+, 4T1)

  • Female immunodeficient mice (e.g., NOD/SCID, Balb/c)

  • SLC-0111

  • Phosphate-buffered saline (PBS)

  • Standard animal housing and surgical equipment

2. Cell Preparation and Implantation:

  • Culture breast cancer cells in appropriate media.

  • Harvest and resuspend cells in sterile PBS.

  • Inject cells into the mammary fat pad of anesthetized mice.

3. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth via palpation, calipers, or bioluminescence imaging.

  • Begin treatment when tumors are established.

4. Drug Formulation and Administration:

  • For intraperitoneal (i.p.) injection, dissolve SLC-0111 in a suitable vehicle and administer at the desired concentration (e.g., 19 mg/kg or 38 mg/kg).[4][5]

  • For oral gavage, formulate SLC-0111 as described in Protocol 1 and administer at the desired concentration (e.g., 5 mg/mL).[5]

  • Administer treatment daily or as required by the study design.

5. Monitoring Metastasis and Endpoints:

  • Monitor for primary tumor growth and metastasis to distant organs (e.g., lungs, liver) using imaging techniques.

  • The primary endpoint may be primary tumor size, metastatic burden, or overall survival.

6. Data Analysis:

  • Analyze primary tumor growth and metastatic progression.

  • At the end of the study, harvest primary tumors and metastatic tissues for further analysis.

Toxicity and Safety Considerations

In a Phase 1 clinical trial in patients with advanced solid tumors, SLC-0111 was found to be safe and well-tolerated at doses up to 1000 mg/day.[10] In preclinical animal studies, doses ranging from 25 to 100 mg/kg have been shown to be efficacious.[10] Researchers should conduct appropriate toxicology studies to determine the maximum tolerated dose in their specific animal models.

Conclusion

SLC-0111 is a promising therapeutic agent that targets the tumor microenvironment by inhibiting carbonic anhydrase IX. Preclinical studies have demonstrated its efficacy in various in vivo cancer models, both as a monotherapy and in combination with other anti-cancer agents. The protocols provided here offer a starting point for researchers investigating the potential of SLC-0111 in their own cancer models. Careful optimization of dosages, treatment schedules, and animal models will be crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Carbonic Anhydrase Inhibitor SLC-0111 (U-104) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes summarize the preclinical rationale and provide detailed protocols for investigating the synergistic effects of the carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, SLC-0111 (also known as U-104), in combination with conventional chemotherapy agents. The provided information is intended to guide researchers in designing and executing experiments to evaluate this promising anti-cancer strategy.

Introduction

Solid tumors often exhibit regions of hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the tumor microenvironment.[1][2] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme, transcriptionally regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), that plays a crucial role in maintaining a stable intracellular pH (pHi) by converting carbon dioxide and water to bicarbonate and protons, thereby promoting cancer cell survival and resistance to therapy.[1][2][3] SLC-0111 is a potent and selective inhibitor of CAIX and CAXII that has been shown to disrupt pH regulation in tumor cells.[2][4] Preclinical studies have demonstrated that combining SLC-0111 with standard chemotherapeutic drugs can enhance their cytotoxic effects, offering a promising avenue to overcome drug resistance and improve treatment outcomes.[1][5][6][7]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the combination of SLC-0111 with various chemotherapy agents in different cancer cell lines.

Table 1: In Vitro Efficacy of SLC-0111 in Combination with Chemotherapy in Melanoma, Breast, and Colorectal Cancer Cells

Cancer TypeCell LineChemotherapy AgentSLC-0111 ConcentrationChemotherapy ConcentrationTreatment DurationEndpointKey FindingsReference
MelanomaA375-M6Dacarbazine100 µM50 µM96 hApoptosis/NecrosisSignificant increase in late apoptosis and necrosis with combination therapy compared to single agents.[1]Andreucci et al., 2019[1]
MelanomaA375-M6Temozolomide100 µM170 µM72 hApoptosis/NecrosisCombination significantly increased cell death, particularly late apoptosis and necrosis.[1]Andreucci et al., 2019[1]
MelanomaA375-M6Temozolomide100 µM170 µM14 daysColony FormationCombination treatment further enhanced the decrease in colony formation compared to Temozolomide alone.[1][8]Andreucci et al., 2019[1][8]
Breast CancerMCF7Doxorubicin100 µM90 nM48 hCell DeathCombination therapy significantly increased the percentage of cell death.[1][9]Andreucci et al., 2019[1][9]
Colorectal CancerHCT1165-Fluorouracil100 µM100 µM24 hCell ViabilityCombination had less effect on viability but did reduce cell proliferation.[1]Andreucci et al., 2019[1]

Table 2: In Vitro and In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in Glioblastoma

ModelCell Line/XenograftTreatmentSLC-0111 Concentration/DoseTemozolomide (TMZ) DoseTreatment ScheduleEndpointKey FindingsReference
In VitroD456 & 1016 GBM PDX cellsMonotherapy & CombinationNot specifiedNot specified72 hCell Growth (Normoxia & Hypoxia)Combination significantly decreased cell growth compared to either drug alone.[5]Boyd et al., 2017[5]
In Vivo1016 GBM PDX subcutaneous xenograftMonotherapy & CombinationOral gavageOnce a week14 daysTumor VolumeCombination treatment led to significant tumor regression.[10]Boyd et al., 2017[10]
In Vivo1016 GBM PDX orthotopic xenograftMonotherapy & CombinationOral gavageOnce a weekUntil neurological signsSurvivalCombination with TMZ significantly improved survival.[10][11]Boyd et al., 2017[10][11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

This protocol is adapted from Andreucci et al., 2019.[1]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A375-M6 melanoma, MCF7 breast cancer, HCT116 colorectal cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
  • Allow cells to adhere overnight.
  • Prepare stock solutions of SLC-0111 (e.g., in DMSO) and the desired chemotherapeutic agent (e.g., Dacarbazine, Temozolomide, Doxorubicin, 5-Fluorouracil) in a suitable solvent.
  • Treat cells with sub-lethal doses of the chemotherapeutic agent alone, SLC-0111 alone, or a combination of both. Include a vehicle control (e.g., DMSO).
  • Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).

3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Harvest cells by trypsinization and wash with cold PBS.
  • Resuspend cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
  • Incubate in the dark for 15 minutes at room temperature.
  • Analyze the samples by flow cytometry.
  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Cell Viability Analysis (Trypan Blue Exclusion Assay):

  • Harvest cells and resuspend in a known volume of media.
  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
  • Calculate the percentage of viable cells.

Protocol 2: Colony Formation Assay

This protocol is adapted from Andreucci et al., 2019.[1]

1. Cell Seeding:

  • Seed a low number of cells (e.g., 200 cells) per well in a 6-well plate.

2. Drug Treatment:

  • Treat the cells with the desired concentrations of SLC-0111 and/or the chemotherapeutic agent.
  • Incubate the cells for an extended period (e.g., 14 days), allowing colonies to form. Replace the media with fresh media containing the drugs every 3-4 days.

3. Colony Staining and Quantification:

  • After the incubation period, wash the wells with PBS.
  • Fix the colonies with 4% paraformaldehyde for 20 minutes at 4°C.
  • Stain the colonies with a crystal violet solution (e.g., 0.5% in methanol) for 30 minutes at room temperature.
  • Gently wash the wells with water to remove excess stain and allow them to air dry.
  • Count the number of colonies (typically defined as a cluster of >50 cells). The mean diameter of the colonies can be measured using software like ImageJ.

Protocol 3: In Vivo Xenograft Study

This protocol is a general guideline based on the study by Boyd et al., 2017.[10]

1. Animal Models:

  • Use immunodeficient mice (e.g., NOD/SCID or nude mice). All animal procedures must be approved by the institutional animal care and use committee.

2. Tumor Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1016 GBM patient-derived xenograft cells) in a suitable medium (e.g., Matrigel/DMEM) into the flank of the mice.
  • For orthotopic models, inject the cells into the relevant organ (e.g., intracranially for glioblastoma).

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for luciferase-expressing cells).
  • When tumors reach a predetermined size, randomize the mice into treatment groups: Vehicle control, SLC-0111 alone, chemotherapy agent alone, and the combination of SLC-0111 and the chemotherapy agent.
  • Administer SLC-0111 via oral gavage daily.
  • Administer the chemotherapeutic agent (e.g., Temozolomide) according to a clinically relevant schedule (e.g., once a week).

4. Endpoint Analysis:

  • Measure tumor volume regularly throughout the study.
  • Monitor the body weight and overall health of the mice.
  • For survival studies, monitor the mice until they reach a predefined endpoint (e.g., neurological signs for orthotopic brain tumors).
  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Hypoxia-Induced CAIX Expression and the Effect of SLC-0111

Hypoxia-Induced CAIX Expression and Therapeutic Intervention cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α Leads to accumulation of HRE Hypoxia Response Element (HRE) in CA9 Gene Promoter HIF-1α->HRE Binds to CAIX Transcription CAIX Transcription HRE->CAIX Transcription Activates CAIX Carbonic Anhydrase IX (CAIX) CAIX Transcription->CAIX Upregulates pH Regulation pHi Homeostasis (pHi > pHe) CAIX->pH Regulation Catalyzes CO2 hydration, maintaining alkaline pHi Cell Survival & Proliferation Cell Survival & Proliferation pH Regulation->Cell Survival & Proliferation Chemoresistance Chemoresistance pH Regulation->Chemoresistance SLC-0111 SLC-0111 SLC-0111->CAIX Inhibits SLC-0111->Chemoresistance Reduces Apoptosis Apoptosis SLC-0111->Apoptosis Potentiates Chemotherapy Chemotherapy Chemotherapy->Cell Survival & Proliferation Induces DNA damage, Inhibits Chemotherapy->Apoptosis Induces

Caption: Hypoxia-induced CAIX expression and the inhibitory effect of SLC-0111.

Experimental Workflow: In Vitro Combination Study

Workflow for In Vitro Combination Study cluster_assays Endpoint Assays Start Start Cell_Culture Cancer Cell Culture (e.g., A375-M6, MCF7) Start->Cell_Culture Seeding Seed cells in multi-well plates Cell_Culture->Seeding Treatment Treat with: - Vehicle Control - SLC-0111 alone - Chemo alone - SLC-0111 + Chemo Seeding->Treatment Incubation Incubate for defined period (24-96h) Treatment->Incubation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Viability_Assay Cell Viability Assay (Trypan Blue) Incubation->Viability_Assay Colony_Assay Colony Formation Assay (Long-term) Incubation->Colony_Assay Data_Analysis Data Analysis and Statistical Comparison Apoptosis_Assay->Data_Analysis Viability_Assay->Data_Analysis Colony_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro evaluation of SLC-0111 and chemotherapy.

Logical Relationship: Rationale for Combination Therapy

Rationale for Combining SLC-0111 with Chemotherapy Tumor_Hypoxia Tumor Hypoxia HIF1a_Activation HIF-1α Activation Tumor_Hypoxia->HIF1a_Activation CAIX_Upregulation CAIX Upregulation HIF1a_Activation->CAIX_Upregulation Acidic_TME Acidic Tumor Microenvironment (TME) CAIX_Upregulation->Acidic_TME Chemoresistance Chemotherapy Resistance Acidic_TME->Chemoresistance SLC-0111 SLC-0111 SLC-0111->CAIX_Upregulation Inhibits SLC-0111->Acidic_TME Reverses SLC-0111->Chemoresistance Overcomes Synergistic_Effect Synergistic Anti-Tumor Effect SLC-0111->Synergistic_Effect Potentiates Chemotherapy Chemotherapy Chemotherapy->Synergistic_Effect Contributes to

Caption: The logical rationale for combining SLC-0111 with chemotherapy.

References

"Carbonic anhydrase inhibitor 10" assay development for hCA IX inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: "Carbonic Anhydrase Inhibitor 10" Assay Development for hCA IX Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key factor in tumor progression and metastasis.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[1][2] hCA IX plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[3][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH, which promotes cancer cell survival, proliferation, and invasion.[5][6] Due to its limited expression in normal tissues and its pivotal role in tumorigenesis, hCA IX has emerged as a validated and promising target for the development of novel anticancer therapies.[7][8][9]

The development of potent and selective hCA IX inhibitors is a major focus in anticancer drug design.[8] Classical carbonic anhydrase inhibitors, such as sulfonamides, often lack isoform selectivity, leading to off-target side effects.[7] Therefore, there is an urgent need for assays that can accurately determine the potency and selectivity of new chemical entities. This document provides detailed protocols for key biochemical and cell-based assays used to evaluate hCA IX inhibitors, using a representative potent inhibitor, Compound 10a, as an example. Compound 10a is a carbohydrate-based coumarin derivative that has demonstrated highly potent and selective inhibition of hCA IX.[7]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is determined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Selectivity is assessed by comparing its activity against the target isoform (hCA IX) versus off-target isoforms, primarily the ubiquitous cytosolic enzymes hCA I and hCA II.[7][10]

Table 1: Inhibition Data for Representative hCA IX Inhibitors

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Compound 10a 33,200 (IC₅₀)21,500 (IC₅₀)11 (IC₅₀)-[7]
Acetazolamide (AZA) --30 (IC₅₀)-[7]
U-NO₂ -15 (Kᵢ)1 (Kᵢ)6 (Kᵢ)[9]
U-CH₃ -1765 (Kᵢ)7 (Kᵢ)6 (Kᵢ)[9]
Compound 10 (Sulfonyl Semicarbazide) 40.2 (Kᵢ)10.1 (Kᵢ)20.5 (Kᵢ)0.79 (Kᵢ)[11]

Errors in reported values are typically in the range of ±5-10% from at least three determinations.[11][12]

Visualizations

screening_workflow start Compound Library primary_screen Primary Screening (HTS Assay: Esterase or Fluorescence) start->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id secondary_assay Secondary Assay (Stopped-Flow CO₂ Hydration) hit_id->secondary_assay Hits confirm_potency Confirm Potency (Kᵢ) secondary_assay->confirm_potency selectivity_panel Selectivity Profiling (hCA I, II, XII, etc.) confirm_potency->selectivity_panel Potent confirm_selectivity Confirm Selectivity selectivity_panel->confirm_selectivity cell_based Cell-Based Assays (Viability, pH, Migration) confirm_selectivity->cell_based Selective lead_candidate Lead Candidate cell_based->lead_candidate fluorescence_assay cluster_0 1. Probe Binds to hCA IX cluster_1 2. Inhibitor Competes with Probe cluster_2 3. Signal is Recovered Probe Fluorescent Probe CAIX hCA IX Probe->CAIX label_quenched Fluorescence Quenched or Shifted Inhibitor Test Inhibitor CAIX2 hCA IX Inhibitor->CAIX2 Probe2 Fluorescent Probe CAIX2->Probe2 displaced Probe3 Free Fluorescent Probe CAIX_Inhibitor hCA IX-Inhibitor Complex label_recovered Fluorescence Recovered (Signal increases) cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitor Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of carbonic anhydrase inhibitors in animal studies, with a primary focus on the selective Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 (also known as U-104), in preclinical cancer models. Information on other carbonic anhydrase inhibitors such as Acetazolamide and Dorzolamide is also included where relevant animal study data is available.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Certain isoforms, particularly CAIX and CAXII, are overexpressed in many solid tumors in response to hypoxia, a common feature of the tumor microenvironment.[1][2] This overexpression contributes to the regulation of intra- and extracellular pH, promoting cancer cell survival, proliferation, invasion, and resistance to therapy.[1][3] Consequently, inhibitors of these tumor-associated CAs have emerged as promising therapeutic agents.[4] SLC-0111 is a potent and selective, first-in-class inhibitor of CAIX that has undergone extensive preclinical evaluation and has entered clinical trials.[3][5]

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from various animal studies involving the administration of carbonic anhydrase inhibitors.

Table 1: Administration of SLC-0111 (U-104) in Murine Cancer Models

Animal ModelCancer TypeDosageAdministration RouteFrequencyKey Findings
NOD/SCID Mice (orthotopic)Triple Negative Breast Cancer (MDA-MB-231 LM2-4Luc+)38 mg/kgNot SpecifiedNot SpecifiedInhibited primary tumor growth and reduced cancer stem cell population.[5]
Balb/c Mice (orthotopic)Breast Cancer (4T1)5 mg/mLOral gavageNot SpecifiedSignificant delay in tumor growth.[5]
Mice (orthotopic)Glioblastoma (D456 and 1016 PDX)100 mg/kgOralDailyIn combination with temozolomide, significantly delayed tumor growth.[6]
Balb/c Mice (orthotopic)Breast Cancer (4T1)Not SpecifiedDailyDailyPreferentially accumulated in hypoxic tumors in a dose-dependent manner, correlating with decreases in tumor volume.[7]
Nude Mice (orthotopic xenograft)Urothelial CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedFailed to have a significant effect on tumor growth.[8]
Mice (experimental metastasis model)Breast Cancer (4T1)19 mg/kgNot SpecifiedNot SpecifiedInhibited metastases formation.[5]

Table 2: Administration of Other Carbonic Anhydrase Inhibitors in Murine Cancer Models

InhibitorAnimal ModelCancer TypeDosageAdministration RouteFrequencyKey Findings
AcetazolamideNOD/SCID Mice (xenograft)Neuroblastoma (SH-SY5Y)40 mg/kgIntraperitoneal injectionEvery day for 2 weeksIn combination with MS-275, significantly potentiated the inhibitory effect on tumorigenesis.[9]
AcetazolamideMice (Lewis lung carcinoma)Lung Carcinoma20, 40, 80 mg/kgIntragastricDaily for 21 daysReduced the number of lung metastases and primary tumor growth in a dose-dependent manner.[10]
AcetazolamideMin MiceIntestinal Polyps200 and 400 ppm in dietOral (in diet)Not SpecifiedSuppressed intestinal polyp development.[11]
DorzolamideFemale Mice (subcutaneous)Ehrlich's Ascites Carcinoma (EAC)3, 10, or 30 mg/kg/dayIntraperitoneal injectionWeekly for 3 weeksIn combination with mitomycin C, synergistically enhanced antitumor activity.[12]

Experimental Protocols

Protocol 1: Evaluation of SLC-0111 in an Orthotopic Glioblastoma Mouse Model

This protocol is based on studies investigating the combination of SLC-0111 and temozolomide in glioblastoma patient-derived xenografts (PDX).[6]

1. Materials:

  • SLC-0111 (oral formulation)[6]
  • Temodar® (temozolomide)[6]
  • Ora-Sweet® vehicle[6]
  • Immunocompromised mice (e.g., NOD/SCID)
  • Glioblastoma PDX cells (e.g., D456 or 1016)[6]
  • Matrigel
  • Stereotactic surgery equipment
  • Bioluminescence imaging system

2. Animal Model Establishment:

  • Culture glioblastoma PDX cells as neurospheres.
  • Prepare a single-cell suspension in a 1:1 mixture of media and Matrigel.
  • Surgically implant the cells into the striatum of anesthetized mice using a stereotactic frame.

3. Inhibitor Preparation and Administration:

  • Prepare SLC-0111 at a concentration of 100 mg/kg in its oral formulation.[6]
  • Resuspend Temodar® in Ora-Sweet® to a final concentration of 100 mg/kg.[6]
  • Administer SLC-0111 daily via oral gavage.
  • Administer temozolomide according to the desired treatment schedule (e.g., daily for 5 days).

4. Monitoring and Endpoint Analysis:

  • Monitor tumor growth weekly using bioluminescence imaging.
  • Record animal body weight and monitor for any signs of toxicity.
  • The primary endpoint is typically survival, defined as the time to when mice become moribund.
  • Upon euthanasia, tumors can be harvested for histological and molecular analysis (e.g., Western blotting for CAIX expression).

Protocol 2: General Protocol for Evaluating a Carbonic Anhydrase Inhibitor in a Subcutaneous Tumor Model

This protocol provides a general framework adaptable for various carbonic anhydrase inhibitors and solid tumor types.

1. Materials:

  • Carbonic anhydrase inhibitor (e.g., SLC-0111, Acetazolamide)
  • Appropriate vehicle for inhibitor solubilization (e.g., PBS, DMSO, oral formulation vehicle)
  • Immunocompromised or syngeneic mice (depending on the tumor model)
  • Cancer cell line of interest
  • Calipers for tumor measurement

2. Tumor Implantation:

  • Inject a suspension of cancer cells (typically 1 x 10^6 cells in 50-100 µL of PBS or media) subcutaneously into the flank of the mice.[7]
  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

3. Treatment Administration:

  • Randomize mice into treatment and control groups.
  • Prepare the inhibitor at the desired concentration and in the appropriate vehicle.
  • Administer the inhibitor and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, weekly).

4. Outcome Assessment:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
  • Monitor animal weight and overall health.
  • At the end of the study, excise tumors and weigh them.
  • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting for signaling pathway components.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H_ext H+ Metastasis Invasion & Metastasis H_ext->Metastasis promotes CAIX->H_ext produces HCO3_int HCO3- CAIX->HCO3_int transports in CO2_int CO2 Cell_Survival Cell Survival & Proliferation HCO3_int->Cell_Survival promotes HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes SLC0111 SLC-0111 SLC0111->CAIX inhibits

Caption: Signaling pathway of CAIX in the tumor microenvironment and its inhibition by SLC-0111.

Experimental_Workflow Start Start: Animal Model Selection Tumor_Implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment (Palpable/Visible) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Administration of CA Inhibitor vs. Vehicle Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Repeated Cycles Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Analysis Data Analysis: - Statistical Comparison - Ex Vivo Tissue Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vivo evaluation of a carbonic anhydrase inhibitor.

References

Application Notes and Protocols: The Use of Carbonic Anhydrase IX/XII Inhibitor U-104 (SLC-0111) in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. They better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions. A key feature of the tumor microenvironment is hypoxia, which leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α, in turn, transcriptionally activates the expression of transmembrane carbonic anhydrases IX and XII (CAIX/CAXII).

CAIX and CAXII are critical enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Their activity leads to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a state that promotes tumor progression, metastasis, and resistance to chemotherapy. The selective inhibition of these tumor-associated carbonic anhydrases presents a promising strategy to disrupt pH regulation in cancer cells, thereby potentially increasing the efficacy of certain anticancer drugs.

This document provides detailed application notes and protocols for the use of U-104 (also known as SLC-0111) , a potent and selective inhibitor of CAIX and CAXII, in 3D cell culture models.[1][2][3] While the specific user query for "Carbonic anhydrase inhibitor 10" did not correspond to a standardized compound, U-104/SLC-0111 is a well-characterized and clinically relevant inhibitor, making it an excellent representative for this class of compounds in research and drug development.[1][2][3]

These notes will focus on the application of U-104 to enhance the penetration and efficacy of the chemotherapeutic agent doxorubicin in 3D tumor spheroids, based on published research.

Data Presentation

The following tables summarize the quantitative effects of U-104 on doxorubicin penetration in 4T1 triple-negative breast cancer spheroids under acidic conditions (pH 6.0), as reported by Paškevičiūtė et al. (2020).[4]

Table 1: Effect of U-104 on Doxorubicin (DOX) Fluorescence Intensity in 3D Spheroids (pH 6.0)

Time (hours)Spheroid ZoneFold Increase in DOX Fluorescence with U-104 Pre-treatment
8Edge Zone (0-50 µm)2.4
8Middle Zone (100-150 µm)2.3

Data extracted from Paškevičiūtė et al., 2020.[4] The fold increase is calculated relative to spheroids treated with doxorubicin alone.

Table 2: Effect of U-104 on Pegylated Liposomal Doxorubicin (PLD) Fluorescence Intensity in 3D Spheroids (pH 6.0)

Time (hours)Spheroid ZoneFold Increase in PLD Fluorescence with U-104 Pre-treatment
8Edge Zone (0-50 µm)1.3
8Middle Zone (100-150 µm)2.0

Data extracted from Paškevičiūtė et al., 2020.[4] The fold increase is calculated relative to spheroids treated with PLD alone.

Signaling Pathways and Mechanisms

The primary mechanism by which U-104 enhances the efficacy of weakly basic drugs like doxorubicin is through the inhibition of CAIX/CAXII, which in turn modulates the tumor microenvironment's pH. The following diagram illustrates the signaling pathway leading to CAIX expression and its role in pH regulation.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular_H H+ CO2_out CO2 CAIX CAIX/CAXII CO2_out->CAIX H2CO3 H2CO3 CAIX->H2CO3 H2O HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to CAIX_gene CAIX Gene Transcription HRE->CAIX_gene Activates CAIX_gene->CAIX Translates to U104 U-104 (SLC-0111) U104->CAIX Inhibits CO2_in CO2 H2CO3->Extracellular_H Catalyzes HCO3 HCO3- H2CO3->HCO3 Intracellular_H H+ Doxorubicin_ion Doxorubicin (Ionized) Doxorubicin_neutral Doxorubicin (Neutral) Doxorubicin_ion->Doxorubicin_neutral Increased by U-104 treatment Doxorubicin_neutral->Doxorubicin_ion Inhibited by U-104 treatment cluster_intracellular cluster_intracellular Doxorubicin_neutral->cluster_intracellular Enhanced Penetration Hypoxia Tumor Hypoxia Hypoxia->HIF1a Stabilizes

Caption: CAIX/XII Signaling Pathway and U-104 Mechanism.

Experimental Protocols

The following protocols are based on the methodologies described by Paškevičiūtė et al. (2020) and standard laboratory procedures for 3D cell culture.

Protocol 1: 3D Tumor Spheroid Formation (3D Bioprinting Method)

This protocol describes the formation of uniform tumor spheroids using a 3D Bioprinting method, which utilizes magnetic nanoparticles to facilitate cell aggregation.

Materials:

  • 4T1 murine breast cancer cells (or other desired cell line)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • NanoShuttle™ magnetic nanoparticles

  • Ultra-low attachment (ULA) 96-well plates

  • Magnetic drive for spheroid formation

Procedure:

  • Culture 4T1 cells to ~80% confluency in a T-75 flask.

  • Add NanoShuttle™ nanoparticles to the cell culture flask according to the manufacturer's instructions and incubate for 8 hours. This allows the cells to internalize the nanoparticles.

  • Harvest the nanoparticle-treated cells using trypsin and resuspend them in complete medium to a concentration of 8 x 10^4 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate (resulting in 8,000 cells per well).

  • Place the 96-well plate on the magnetic drive. The magnetic force will draw the cells to the bottom of the well, promoting uniform spheroid formation.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for the formation of compact spheroids.

  • Visually inspect the spheroids for size and morphology using a light microscope before proceeding with experiments.

Protocol 2: Evaluation of Doxorubicin Penetration in 3D Spheroids

This protocol details the treatment of spheroids with U-104 and doxorubicin, followed by fluorescence microscopy to assess drug penetration.

Materials:

  • Pre-formed 4T1 spheroids in a ULA 96-well plate

  • U-104 (SLC-0111) stock solution (e.g., 10 mM in DMSO)

  • Doxorubicin (DOX) stock solution

  • Culture medium buffered to pH 6.0 and pH 7.4

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for doxorubicin (Excitation: ~480 nm, Emission: ~590 nm)

Procedure:

  • Pre-treatment with U-104:

    • Prepare working solutions of U-104 in pH 6.0 and pH 7.4 media at the desired final concentration (e.g., 100 µM).

    • Carefully remove half of the medium from each well containing a spheroid and replace it with the U-104 working solution.

    • Incubate the spheroids with U-104 for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.

  • Doxorubicin Treatment:

    • Prepare a working solution of doxorubicin (e.g., 5 µM) in the corresponding pH-buffered medium (with or without U-104).

    • Add the doxorubicin working solution to the wells.

    • Incubate for various time points (e.g., 1, 2, 4, and 8 hours) at 37°C and 5% CO2.

  • Sample Preparation for Microscopy:

    • At each time point, carefully aspirate the medium from the wells.

    • Gently wash the spheroids twice with cold PBS.

    • Fix the spheroids with 4% paraformaldehyde for 20 minutes at room temperature (optional, depending on the imaging setup).

    • Wash again with PBS.

  • Fluorescence Microscopy and Analysis:

    • Image the spheroids using a fluorescence microscope. Acquire a Z-stack of images to capture fluorescence throughout the spheroid.

    • Analyze the fluorescence intensity at different depths of the spheroid using image analysis software (e.g., ImageJ/Fiji).

    • Define concentric regions of interest (ROIs) to quantify fluorescence in the edge, middle, and core of the spheroid.

    • Calculate the average fluorescence intensity for each region and compare between control (DOX alone) and U-104 treated groups.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of a carbonic anhydrase inhibitor on chemotherapeutic drug penetration in 3D spheroid models.

Experimental_Workflow start Start cell_culture 1. 2D Cell Culture (e.g., 4T1 cells) start->cell_culture spheroid_formation 2. Spheroid Formation (3D Bioprinting or Liquid Overlay) cell_culture->spheroid_formation treatment_setup 3. Experimental Groups spheroid_formation->treatment_setup control_group Control: Spheroid + DOX treatment_setup->control_group experimental_group Experimental: Spheroid + U-104 + DOX treatment_setup->experimental_group incubation 4. Incubation (Time Course) control_group->incubation experimental_group->incubation imaging 5. Fluorescence Microscopy (Z-stack acquisition) incubation->imaging analysis 6. Image Analysis (Quantify Fluorescence at different depths) imaging->analysis data_presentation 7. Data Presentation (Tables and Graphs) analysis->data_presentation end End data_presentation->end

Caption: Workflow for assessing CA inhibitor effects in 3D models.

Conclusion

The use of the carbonic anhydrase IX/XII inhibitor U-104 (SLC-0111) in 3D cell culture models provides a valuable tool for investigating strategies to overcome drug resistance in solid tumors. By disrupting the pH regulation maintained by CAIX/XII, U-104 can enhance the penetration and potential efficacy of weakly basic chemotherapeutic agents like doxorubicin. The protocols and data presented here offer a framework for researchers and drug development professionals to explore this promising therapeutic approach in a physiologically relevant in vitro setting. Further studies could expand on these methods to include other cancer cell types, different chemotherapeutic agents, and more complex co-culture 3D models that incorporate stromal and immune cells.

References

Probing Carbonic Anhydrase Function with the Selective Inhibitor "Carbonic Anhydrase Inhibitor 10"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption. Dysregulation of CA activity is implicated in numerous pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.

This document provides detailed application notes and protocols for utilizing "Carbonic Anhydrase Inhibitor 10," a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), as a tool to investigate the function of carbonic anhydrases. "this compound" is a novel derivative of the well-known inhibitor SLC-0111, incorporating a ligustrazine tail, which confers high affinity for the tumor-associated isoform hCA IX.[1] These notes are intended to guide researchers in the effective use of this and other CA inhibitors to probe the physiological and pathological roles of CAs.

"this compound": A Profile

"this compound" is a potent inhibitor of hCA IX with a reported Ki of 6.2 nM .[1] It is part of a series of ligustrazine-based SLC-0111 analogues designed for enhanced selectivity towards tumor-associated CA isoforms.[1] In addition to its enzymatic inhibition, it has demonstrated anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 of 11.9 µM .[1]

Chemical Information:

  • Systematic Name: To be confirmed based on full structure disclosure. The compound is described as a ligustrazine-based SLC-0111 analogue.[1]

  • Molecular Formula: C14H17N5O3S

  • Molecular Weight: 335.38 g/mol

  • CAS Number: 2883453-30-1

Quantitative Data: Inhibitory Potency of Representative Carbonic Anhydrase Inhibitors

The selectivity of a carbonic anhydrase inhibitor is crucial for its utility as a research tool and a therapeutic agent. The following table summarizes the inhibition constants (Ki, in nM) of "this compound" and other commonly used CAIs against a panel of human carbonic anhydrase isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA VA (Ki, nM)hCA VB (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)hCA XIII (Ki, nM)
This compound ------6.2 [1]3.3 [1]-
Acetazolamide 250[2]12[3]74[3]63540.2525.8[4]5.7[4]17
Brinzolamide -3.19 (IC50)[5]-------
Dorzolamide 600 (IC50)[6]1.9[5]31[5]------
Methazolamide 50[5]14[5]36------
SLC-0111 (U-104) -960----45.1[7]4.5[7]-

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX in Tumor Acidification

Carbonic anhydrase IX is a key player in the regulation of pH in the tumor microenvironment. Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[8] CA IX, with its extracellular catalytic domain, hydrates CO2 to produce protons and bicarbonate. This contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a state that promotes tumor growth, invasion, and resistance to therapy.[8][9]

CAIX_Pathway CA IX-Mediated Tumor Acidification Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX CA IX Protein Expression on Cell Surface CA9_Gene->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Extracellular_Acidification Extracellular Acidification (Low pHe) H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Stable pHi) H_HCO3->Intracellular_Alkalinization HCO₃⁻ uptake by transporters Tumor_Progression Tumor Progression (Invasion, Metastasis, Therapy Resistance) Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression CAI_10 Carbonic Anhydrase Inhibitor 10 CAI_10->CAIX Inhibits Inhibitor_Screening_Workflow Workflow for CA Inhibitor Screening and Characterization cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Cellular Characterization cluster_3 In Vivo Evaluation Compound_Library Compound Library Primary_Assay High-Throughput Screening (e.g., Esterase Activity Assay) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Identifies Hits Stopped_Flow Stopped-Flow CO₂ Hydration Assay (Determine Ki values) Hit_Compounds->Stopped_Flow Lead_Compounds Lead Compounds with High Potency & Selectivity Stopped_Flow->Lead_Compounds Selects Leads Isoform_Panel Panel of CA Isoforms (e.g., hCA I, II, IV, IX, XII) Isoform_Panel->Stopped_Flow Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT Assay) Lead_Compounds->Cell_Viability pH_Assays Intra- & Extracellular pH Measurement Assays Lead_Compounds->pH_Assays Candidate_Drug Candidate Drug Cell_Viability->Candidate_Drug Confirms Cellular Activity pH_Assays->Candidate_Drug Confirms Mechanism Animal_Models In Vivo Animal Models (e.g., Tumor Xenografts) Candidate_Drug->Animal_Models

References

Troubleshooting & Optimization

Technical Support Center: Carbonic Anhydrase Inhibitor 10 (CAI-10)

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: CAI-10 Solubility Issues

IssuePotential CauseRecommended Solution
Precipitation upon addition to aqueous buffer The compound has low aqueous solubility. The concentration of the organic stock solution is too high for the final aqueous dilution.Decrease the final concentration of CAI-10 in the aqueous medium. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).
Incomplete dissolution in organic solvent The chosen organic solvent is not optimal for CAI-10. The compound may require energy to dissolve.Try alternative water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Gentle warming (to 37°C) and sonication can aid dissolution.[1] Prepare a stock solution at a lower concentration.
Cloudiness or precipitation in cell culture media The compound is precipitating out of the media due to interactions with media components (e.g., proteins, salts).Prepare the final dilution of CAI-10 in serum-free media first, then add serum if required by the experiment. Consider using a formulation approach such as complexation with cyclodextrins to enhance solubility in complex media.[2][3]
Inconsistent results between experiments Variability in the preparation of the CAI-10 solution. The compound may be degrading or precipitating over time in the prepared solution.Prepare fresh working solutions for each experiment from a concentrated stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Ensure the stock solution is fully dissolved before making dilutions.
Low bioavailability in animal studies Poor absorption due to low aqueous solubility.Consider formulation strategies such as creating a nanosuspension or using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[3][4][5] These methods can improve the dissolution rate and absorption of the compound in the gastrointestinal tract.

Frequently Asked Questions (FAQs)

A2: While the absolute maximum solubility may be higher, it is recommended to prepare a stock solution at a concentration that allows for accurate and convenient dilution into your experimental system without introducing a high percentage of the organic solvent. A common starting point for a stock solution is 10-20 mM. Always ensure the compound is fully dissolved.

Q3: My experiment is sensitive to DMSO. What are my alternatives?

A3: If your experimental system is sensitive to DMSO, you can explore several alternative strategies:

  • Use of other co-solvents: Test the compatibility of other water-miscible solvents like ethanol or DMF, ensuring they do not interfere with your assay.

  • Formulation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2][3]

  • Preparation of a nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which can enhance its dissolution rate in aqueous media.[6][7]

Q5: I see a precipitate in my stock solution after thawing. What should I do?

A5: If you observe a precipitate in your stock solution after thawing, it is likely that the compound has come out of solution. Before use, warm the vial gently to 37°C and vortex or sonicate until the precipitate is completely redissolved. Visually inspect the solution to ensure it is clear before making any dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of CAI-10 in DMSO

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes

Procedure:

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Vortex mixer

Procedure:

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of aqueous buffer.

  • Add the required volume of the 10 mM stock solution to the aqueous buffer. Important: Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5% v/v).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh CAI-10 add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Buffer thaw->dilute use Use Immediately dilute->use

signaling_pathway cluster_cell Cell CAI10 CAI-10 CA Carbonic Anhydrase (CA) CAI10->CA CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Downstream Downstream Signaling (e.g., pH regulation, ion transport) H_HCO3->Downstream

References

"Carbonic anhydrase inhibitor 10" off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 10 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a potent, non-commercial research compound that selectively inhibits human carbonic anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many solid tumors. It is a derivative of the clinical candidate SLC-0111 and is characterized by a ureido-substituted benzenesulfonamide scaffold. Its primary therapeutic potential lies in its ability to disrupt pH regulation in the tumor microenvironment, thereby sensitizing cancer cells to conventional therapies.

Q2: What are the primary on-target effects of this compound?

A: The primary on-target effect is the inhibition of carbonic anhydrase IX's enzymatic activity. This leads to an increase in extracellular acidity and a decrease in intracellular pH within tumor cells, ultimately hindering their growth, proliferation, and metastatic potential. Pre-clinical studies on analogous compounds have shown that this can enhance the efficacy of chemotherapeutic agents.[1][2][3]

Q3: What are the known off-target effects of this class of inhibitors?

A: While specific off-target kinase screening data for this compound is not publicly available, compounds in the ureido-substituted benzenesulfonamide class are known to have some activity against other carbonic anhydrase isoforms.[4][5][6] The primary off-targets are typically the cytosolic isoforms CA I and CA II, which are abundant in red blood cells and other tissues. Inhibition of these isoforms can lead to systemic side effects. It is crucial to experimentally determine the selectivity profile for your specific research application.

Q4: How can I assess the selectivity of this compound in my experiments?

A: To assess selectivity, you should perform in vitro enzymatic assays against a panel of human carbonic anhydrase isoforms, at minimum including CA I, II, IX, and XII. Comparing the inhibition constants (Ki) or IC50 values will provide a quantitative measure of selectivity. Cellular assays using cell lines with varying expression levels of CA isoforms can also provide valuable insights into functional selectivity.

Troubleshooting Guides

Problem 1: Inconsistent results in cellular viability assays.
  • Possible Cause 1: Poor compound solubility.

    • Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. It may be necessary to sonicate the stock solution. The final solvent concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls.

  • Possible Cause 2: Cell line-dependent expression of CA IX.

    • Solution: Verify the expression level of CA IX in your chosen cell line(s) by Western blot or qPCR. The anti-proliferative effects of this compound are often more pronounced in cells with high CA IX expression, particularly under hypoxic conditions.

  • Possible Cause 3: Assay interference.

    • Solution: Some assay reagents can interfere with sulfonamide compounds. If using a colorimetric or fluorometric assay, run a compound-only control (without cells) to check for any intrinsic absorbance or fluorescence of the inhibitor at the measurement wavelength.

Problem 2: Difficulty in interpreting off-target effects.
  • Possible Cause 1: Lack of a clear off-target "hit" in initial screens.

    • Solution: The absence of a strong off-target signal does not guarantee specificity. Consider employing broader screening panels, such as a comprehensive kinase panel and a safety pharmacology panel that assesses effects on ion channels, GPCRs, and other common off-target families.

  • Possible Cause 2: Observed cellular phenotype does not correlate with CA IX inhibition.

    • Solution: This may indicate a significant off-target effect. Use a structurally related but inactive control compound to differentiate between on-target and off-target effects. Additionally, CA IX knockout or knockdown cell lines can be used to validate that the observed phenotype is dependent on the intended target.

Data Presentation

Table 1: Inhibitory Profile of Selected Ureido-Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound (analogue) 68.1 - 91744.4 - 25.814.7 - 82.45.9 - 95.1
SLC-0111 MicromolarMicromolar454.5
Acetazolamide (Standard) HighHighModerateModerate

Note: Data for "this compound (analogue)" is presented as a range based on published data for structurally similar compounds from the same chemical series.[4][5][6][7]

Experimental Protocols

Stopped-Flow Assay for Carbonic Anhydrase Activity

This method is used to determine the inhibitory potency (Ki) of compounds against various carbonic anhydrase isoforms by measuring the inhibition of CO2 hydration.

  • Reagents and Buffers:

    • HEPES buffer (pH 7.5)

    • CO2-saturated water

    • Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

    • Test inhibitor stock solution (in DMSO)

    • pH indicator (e.g., p-nitrophenol)

  • Procedure:

    • Equilibrate all solutions to the assay temperature (typically 25°C).

    • Prepare a series of inhibitor dilutions in the assay buffer.

    • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH change.

    • Calculate the initial rates of reaction from the absorbance data.

    • Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell cluster_inhibitor CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ MCT MCT4 H_HCO3->MCT Export CAIX->H_HCO3 Proliferation Cell Proliferation & Survival MCT->Proliferation Maintains pH for H_Lactate_in H⁺ + Lactate H_Lactate_in->MCT Export Glycolysis Glycolysis Glycolysis->H_Lactate_in Produces CA_Inhibitor_10 Carbonic Anhydrase Inhibitor 10 CA_Inhibitor_10->CAIX Inhibits

Caption: Simplified signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment and the point of intervention for this compound.

Experimental_Workflow Start Start: Observed Unexpected Cellular Phenotype Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility On_Target_Validation Confirm On-Target Activity (CA IX Assay) Check_Solubility->On_Target_Validation Selectivity_Panel Assess Selectivity (CA Isoform Panel) On_Target_Validation->Selectivity_Panel Broad_Screen Broad Off-Target Screening (e.g., Kinase Panel) Selectivity_Panel->Broad_Screen Inactive_Control Use Structurally Related Inactive Control Broad_Screen->Inactive_Control Target_Knockdown Validate with CA IX Knockdown/Knockout Cells Inactive_Control->Target_Knockdown Conclusion Conclusion: Phenotype is On-Target or Off-Target Target_Knockdown->Conclusion

Caption: Experimental workflow for troubleshooting and investigating potential off-target effects of this compound.

References

Technical Support Center: Optimizing Carbonic Anhydrase Inhibitor 10 (CAI-10) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Solubility of CAI-10 CAI-10, as a sulfonamide derivative, may have limited aqueous solubility. The chosen solvent may be inappropriate.- Attempt dissolution in a small amount of organic solvent such as DMSO, followed by dilution with a suitable vehicle (e.g., saline, PEG400, or corn oil).[1] - Prepare a salt form of the compound (e.g., hydrochloride salt) to enhance water solubility.[2][3] - For oral administration, consider formulating as a suspension in 0.5% carboxymethyl cellulose.[1]
Lack of In Vivo Efficacy - Inadequate dosage. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound. - The animal model may not be appropriate.- Perform a dose-response study to determine the optimal dose.[4][5] - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.[6][7] - Analyze plasma and tissue concentrations of CAI-10 to assess its pharmacokinetic profile. - Ensure the chosen animal model expresses the target carbonic anhydrase isoform.
Observed Toxicity or Adverse Effects The administered dose is too high, exceeding the maximum tolerated dose (MTD).[8] Common side effects of carbonic anhydrase inhibitors include metabolic acidosis, hypokalemia, fatigue, and abdominal discomfort.[6][9]- Reduce the dosage and frequency of administration. - Monitor animal health closely for signs of toxicity (e.g., weight loss, lethargy, changes in behavior). - Conduct a formal toxicology study to establish the MTD.[10] - Monitor electrolytes and acid-base balance.[6]
High Variability in Experimental Results - Inconsistent formulation or administration of CAI-10. - Biological variability among animals. - Stress in experimental animals can affect physiological responses.[11]- Ensure the formulation is homogenous and administered consistently. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental procedures to minimize stress.[11]

Frequently Asked Questions (FAQs)

For a novel compound, it is crucial to start with a dose-finding study.[4] A common approach is to begin with a low dose, for instance, based on in vitro efficacy data (e.g., 10-fold the IC50) and gradually escalate the dose while monitoring for both efficacy and toxicity.[4] Reviewing literature for similar compounds can provide a starting range. For example, acetazolamide doses in animal studies can range from 10 to 100 mg/kg.

  • Oral (PO): Suitable for assessing the bioavailability of an orally administered drug. However, absorption can be variable.[12]

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid onset of action.[6][13] It is often used to determine the intrinsic activity of a compound.

  • Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption, though it may not perfectly mimic clinical administration routes.

  • Topical: For localized effects, such as in glaucoma models, topical administration directly to the eye is preferred.[2][6]

  • Absorption: How well the compound is absorbed into the bloodstream.[12]

  • Distribution: Where the compound distributes within the body.

  • Metabolism: How the compound is broken down by the body.[7]

  • Excretion: How the compound is eliminated from the body.[12]

  • Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.[13]

4. What are the common side effects of carbonic anhydrase inhibitors and how can I monitor for them?

Carbonic anhydrase inhibitors can cause metabolic acidosis, electrolyte imbalances (especially hypokalemia), fatigue, and gastrointestinal issues.[6][9] In animal studies, monitor for:

  • Changes in blood pH and electrolyte levels (via blood sampling).

  • General health indicators such as body weight, food and water intake, and activity levels.

  • Signs of distress or pain.

For sulfonamide-based inhibitors, which can have poor water solubility, consider the following formulation strategies:[2][3]

  • Co-solvents: Use a mixture of a water-miscible organic solvent (like DMSO) and an aqueous vehicle. A common formulation is 10% DMSO, 40% PEG400, and 50% saline.

  • Surfactants: Adding a small amount of a surfactant like Tween 80 can help to create a stable emulsion or suspension.[1]

  • Salt formation: Synthesizing a salt form (e.g., hydrochloride) can significantly increase aqueous solubility.[2]

Experimental Protocols

  • Animal Model: Use a well-established rat model of elevated intraocular pressure (IOP), such as the hypertonic saline-induced ocular hypertension model.

  • Groups:

    • Vehicle control (e.g., saline)

    • Positive control (e.g., Acetazolamide, 20 mg/kg, IP)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure baseline IOP using a tonometer.

    • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each animal at each time point.

    • Compare the IOP reduction between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • Plot the mean IOP change over time for each group to visualize the time-course of action.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Epithelial Cell cluster_Blood Bloodstream CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H2CO3_ext H2CO3 HCO3_extH_ext HCO3_extH_ext HCO3_ext HCO3- H_ext H+ H2O_int H2O CA_int Carbonic Anhydrase H2CO3_int H2CO3 CA_int->H2CO3_int HCO3_intH_int HCO3_intH_int H2CO3_int->HCO3_intH_int Dissociation HCO3_int HCO3- HCO3_blood HCO3- HCO3_int->HCO3_blood Transport H_int H+ CAI10 CAI-10 CAI10->CA_int Inhibition H2O_extCO2_ext H2O_extCO2_ext CO2_intH2O_int CO2_intH2O_int CO2_intH2O_int->CA_int Hydration

Experimental_Workflow Start Start In_Vitro In Vitro Studies (IC50 Determination) Start->In_Vitro Formulation CAI-10 Formulation & Solubility Testing In_Vitro->Formulation Dose_Finding Pilot Dose-Finding Study (Dose Escalation) Formulation->Dose_Finding Efficacy_Study In Vivo Efficacy Study (Animal Model) Dose_Finding->Efficacy_Study PK_Study Pharmacokinetic (PK) Study Dose_Finding->PK_Study Tox_Study Toxicology Study (MTD Determination) Dose_Finding->Tox_Study Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis PK_Study->Data_Analysis Tox_Study->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Experimental Workflow for a Novel Inhibitor.

References

"Carbonic anhydrase inhibitor 10" stability and degradation analysis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A1: For initial stock solutions, it is recommended to use a high-purity grade of dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers for stability testing, ensure the final concentration of DMSO is low (typically <1%) to minimize its potential impact on the degradation kinetics.

A3: A stability-indicating analytical method is required. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection. This allows for the separation and quantification of the intact parent drug from its degradation products.

Troubleshooting Guides

Issue 1: High Variability in Stability Data
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent preparation of all samples, including stock solutions and dilutions. Use calibrated pipettes and balances.
Fluctuations in Temperature Use a calibrated, stable oven or water bath for thermal degradation studies. Monitor and record the temperature throughout the experiment.
Inconsistent pH of Buffers Prepare fresh buffers for each experiment and verify the pH before use. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the study.
Analytical Method Variability Validate the HPLC method for linearity, accuracy, precision, and specificity before initiating the stability study. Run system suitability tests before each analytical sequence.
Issue 2: No Degradation Observed Under Stress Conditions
Potential Cause Troubleshooting Step
Stress Conditions are Too Mild Increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time.
CAI-10 is Highly Stable While possible, it is important to apply sufficiently harsh conditions to confirm stability. If no degradation is observed under aggressive conditions, this is a key finding for the stability profile.
Incorrect Sample Concentration Ensure the starting concentration of CAI-10 is appropriate for detection by the analytical method. A recommended starting concentration for degradation studies is often around 1 mg/mL.[2]
Issue 3: Complete Degradation of CAI-10
Potential Cause Troubleshooting Step
Stress Conditions are Too Harsh Reduce the severity of the stress conditions. Use lower concentrations of acid/base, decrease the temperature, or shorten the exposure time.
High Lability of CAI-10 If complete degradation occurs even under mild conditions, this indicates that CAI-10 is highly labile under those specific conditions. This is a critical piece of information for formulation and storage considerations.

Quantitative Data Summary

Condition Time (hours) % CAI-10 Remaining Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl, 60°C2485.210.54.3
0.1 M NaOH, 60°C2478.915.85.3
Water, 60°C2498.5<1.0<1.0
Condition Time (hours) % CAI-10 Remaining Major Degradant 3 (%)
3% H₂O₂, RT2490.19.9
80°C (Solid State)7295.34.7
ICH Photostability (Option 1)-92.77.3

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions:

    • Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Sample Preparation:

  • Incubation:

    • Incubate the prepared solutions in sealed, light-protected vials at 60°C.

  • Time Points:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solutions:

    • Prepare a 3% hydrogen peroxide (H₂O₂) solution.

  • Sample Preparation:

  • Incubation:

    • Keep the solution at room temperature, protected from light.

  • Time Points and Analysis:

    • Follow steps 4 and 5 from the Forced Hydrolysis Study protocol.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_results 4. Data Interpretation stock Prepare CAI-10 Stock Solution (DMSO) dilute Dilute Stock into Stress Media stock->dilute stress_media Prepare Stress Media (Acid, Base, H2O2, Water) stress_media->dilute incubate Incubate under Specific Conditions (Temp, Light) dilute->incubate sampling Sample at Time Points incubate->sampling neutralize Neutralize/ Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc quantify Quantify CAI-10 & Degradants hplc->quantify pathway Identify Degradation Pathways quantify->pathway

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) CAI10 CAI-10 (Parent Drug) Degradant1 Degradant 1 (Sulfonic Acid Derivative) CAI10->Degradant1 H2O Degradant2 Degradant 2 (N-oxide) CAI10->Degradant2 [O] Degradant3 Degradant 3 (Photodegradant) CAI10->Degradant3

References

Technical Support Center: Synthesis of Carbonic Anhydrase Inhibitor (CAI) - 4-Carboxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-carboxybenzenesulfonamide, a representative carbonic anhydrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-carboxybenzenesulfonamide?

A1: The two primary synthetic routes for 4-carboxybenzenesulfonamide are:

  • Oxidation of p-Toluenesulfonamide: This method involves the oxidation of the methyl group of p-toluenesulfonamide to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) in an alkaline solution or a mixture of sodium bromate (NaBrO₃) and sodium bromide (NaBr) in the presence of acid.[1][2]

  • Chlorosulfonation of Benzoic Acid followed by Amination: This two-step process begins with the electrophilic aromatic substitution of benzoic acid using chlorosulfonic acid to form 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.[3]

Q2: I am getting a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For the oxidation of p-toluenesulfonamide: Incomplete reaction, or side reactions if the conditions are not optimized. For instance, using strong oxidizing agents might lead to degradation of the aromatic ring if not properly controlled.

  • For the chlorosulfonation/amination route:

    • Hydrolysis of the sulfonyl chloride intermediate: The 4-(chlorosulfonyl)benzoic acid intermediate is highly susceptible to hydrolysis, which converts it back to the sulfonic acid, reducing the yield of the desired sulfonamide.[3] It is crucial to maintain anhydrous conditions during this step.

    • Formation of isomers: During chlorosulfonation, the carboxylic acid group on benzoic acid is a meta-directing deactivator. However, under certain conditions, the para-substituted isomer can be formed alongside the meta-isomer, complicating purification and reducing the yield of the desired product.[3]

    • Formation of sulfones: At temperatures above 50°C during chlorosulfonation, there is an increased risk of forming sulfone byproducts.[3]

Q3: How can I purify the final 4-carboxybenzenesulfonamide product?

A3: Recrystallization is a common and effective method for purifying aromatic sulfonamides.[4][5] The choice of solvent is critical for achieving high purity and recovery. Water or a mixed solvent system of alcohol and water can be effective.[4][5] The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration. Washing the filtered crystals with cold solvent can help remove residual impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Oxidation of p-Toluenesulfonamide Incomplete oxidation.- Increase reaction time or temperature.[1] - Ensure the correct stoichiometry of the oxidizing agent.
Degradation of the product.- Use a milder oxidizing agent or catalytic oxidation method.[1] - Carefully control the reaction temperature.
Low Yield in Chlorosulfonation of Benzoic Acid Hydrolysis of the 4-(chlorosulfonyl)benzoic acid intermediate.- Maintain strictly anhydrous conditions throughout the reaction and workup.[3] - Quench the reaction mixture by pouring it over ice or into a cold, inert solvent to minimize contact time with water.[3]
Formation of the meta-isomer.- Optimize reaction conditions (temperature, reaction time) to favor the formation of the para-isomer.[3]
Formation of sulfone byproducts.- Keep the reaction temperature below 50°C during chlorosulfonation.[3]
Product is Impure After Synthesis Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or another appropriate analytical technique. - Adjust the stoichiometry of reagents.
Presence of isomeric impurities.- Purify the product by recrystallization, carefully selecting the solvent system to selectively crystallize the desired isomer.[6]
Presence of hydrolysis byproducts.- Minimize exposure to water during the synthesis and workup.[3] - Purify by recrystallization.
Difficulty in Product Crystallization Incorrect solvent or solvent volume.- Screen different solvents or solvent mixtures for recrystallization.[4] - Ensure the product is fully dissolved at high temperature and becomes supersaturated upon cooling.
Presence of oily impurities.- Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent before cooling. - Purify by column chromatography before recrystallization.[7]

Quantitative Data Summary

Synthetic Route Key Parameters Reported Yield Reference
Oxidation of p-toluenesulfonamideOxidant: NaBrO₃/NaBr, Solvent: Water, Temp: 100°C, Time: 12hNot specified, but a detailed procedure is provided.[8]
Oxidation of p-toluenesulfonamideCatalytic oxidation with cobalt acetate in acetic acid at 100°C for 10 hours in an oxygen atmosphere.High yield and selectivity reported.[1]
Oxidation of p-toluenesulfonamideAnalysis of a specific synthesis method.94.05%[2]
Decarboxylative Chlorosulfonylation of Benzoic AcidOne-pot synthesis.63%[9][10]

Experimental Protocols

1. Synthesis of 4-Carboxybenzenesulfonamide via Oxidation of p-Toluenesulfonamide

  • Reagents: p-Toluenesulfonamide, Sodium Bromate (NaBrO₃), Sodium Bromide (NaBr), Concentrated Hydrochloric Acid (37%), Water.

  • Procedure:

    • In a reaction vessel, combine p-toluenesulfonamide, sodium bromate, and sodium bromide in water.

    • Heat the mixture to 95°C with stirring until all solids dissolve.

    • Slowly add concentrated hydrochloric acid dropwise to the reaction mixture.

    • Maintain the reaction temperature at 100°C and continue stirring. A solid should appear after approximately 1 hour.

    • Continue the reaction for 12 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by suction filtration, wash with water, and dry.[8]

2. Synthesis of 4-(chlorosulfonyl)benzoic acid via Chlorosulfonation of Benzoic Acid

  • Reagents: Benzoic Acid, Chlorosulfonic Acid.

  • Procedure:

    • React benzoic acid with an excess of chlorosulfonic acid. This is a typical electrophilic aromatic substitution.

    • Carefully control the reaction temperature to minimize the formation of the meta-isomer and sulfone byproducts.[3]

    • Quench the reaction by pouring the mixture over ice to precipitate the product and minimize hydrolysis.[3]

    • Collect the 4-(chlorosulfonyl)benzoic acid intermediate by filtration.

3. Synthesis of 4-Carboxybenzenesulfonamide via Amination of 4-(chlorosulfonyl)benzoic acid

  • Reagents: 4-(chlorosulfonyl)benzoic acid, Ammonia source (e.g., ammonium hydroxide).

  • Procedure:

    • React the 4-(chlorosulfonyl)benzoic acid intermediate with an ammonia source.

    • The reaction is typically carried out in a suitable solvent.

    • Upon completion, the 4-carboxybenzenesulfonamide product can be isolated by precipitation and filtration.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_chlorosulfonation Route 2: Chlorosulfonation & Amination pTSA p-Toluenesulfonamide Oxidation Oxidation (e.g., KMnO4 or NaBrO3/NaBr) pTSA->Oxidation Final_Product_1 4-Carboxybenzenesulfonamide Oxidation->Final_Product_1 Benzoic_Acid Benzoic Acid Chlorosulfonation Chlorosulfonation (ClSO3H) Benzoic_Acid->Chlorosulfonation Intermediate 4-(chlorosulfonyl)benzoic acid Chlorosulfonation->Intermediate Amination Amination (Ammonia source) Intermediate->Amination Final_Product_2 4-Carboxybenzenesulfonamide Amination->Final_Product_2

Caption: Synthetic routes to 4-carboxybenzenesulfonamide.

Troubleshooting_Logic Start Low Yield Observed Check_Route Which synthetic route was used? Start->Check_Route Oxidation_Route Oxidation of p-TSA Check_Route->Oxidation_Route Oxidation Chloro_Route Chlorosulfonation Check_Route->Chloro_Route Chlorosulfonation Oxidation_Issues Potential Issues: - Incomplete Reaction - Product Degradation Oxidation_Route->Oxidation_Issues Chloro_Issues Potential Issues: - Hydrolysis of Intermediate - Isomer Formation - Sulfone Byproducts Chloro_Route->Chloro_Issues Oxidation_Solutions Solutions: - Increase reaction time/temp - Use milder oxidant Oxidation_Issues->Oxidation_Solutions Chloro_Solutions Solutions: - Anhydrous conditions - Optimize temp/time - Keep temp < 50°C Chloro_Issues->Chloro_Solutions

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Overcoming Resistance to Carbonic Anhydrase Inhibitor 10 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Upregulation of Carbonic Anhydrase Isoforms: Cancer cells can compensate for the inhibition of one carbonic anhydrase (CA) isoform by upregulating others, particularly the tumor-associated isoforms CAIX and CAXII.[1][2] These enzymes are often induced by the hypoxic tumor microenvironment and help maintain a favorable intracellular pH for cell survival and proliferation.[3][4]

  • Acidic Tumor Microenvironment: The acidic extracellular pH (pHe) characteristic of many solid tumors can limit the uptake of weakly basic drugs.[7] CAIX activity contributes to this acidic microenvironment, and its inhibition is a key therapeutic strategy.[3][7]

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less dependent on the pH regulation mediated by the targeted carbonic anhydrase.[4][6][8] This can involve alterations in glycolysis and mitochondrial respiration.[3][4]

Troubleshooting Guides

  • Possible Cause 1: Upregulation of CAIX/CAXII.

    • Troubleshooting Step 1: Analyze Protein Expression. Perform a Western blot to compare the protein levels of CAIX and CAXII in your resistant cell line versus the sensitive parental line. An increased band intensity in the resistant line suggests upregulation.

    • Troubleshooting Step 2: Analyze Gene Expression. Use quantitative real-time PCR (qPCR) to measure the mRNA levels of CA9 and CA12. Increased transcript levels in the resistant cells would corroborate the Western blot findings.

  • Possible Cause 2: Increased Drug Efflux.

    • Troubleshooting Step 1: Assess P-glycoprotein Expression. Perform a Western blot for P-glycoprotein (ABCB1) to check for its overexpression in the resistant cells.

    • Troubleshooting Step 2: Functional Efflux Assay. Conduct a Rhodamine 123 efflux assay. Resistant cells with high P-gp activity will show lower intracellular fluorescence of Rhodamine 123, which can be reversed by a known P-gp inhibitor like verapamil.[9][10][11]

  • Possible Cause 1: Inconsistent Hypoxic Conditions.

    • Troubleshooting Step 1: Standardize Hypoxia Induction. Ensure a consistent and validated method for inducing hypoxia (e.g., hypoxia chamber with a calibrated gas mixture or chemical induction with agents like cobalt chloride). Verify the hypoxic state by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α) or known hypoxic markers like CAIX.

  • Possible Cause 2: Cell Culture Conditions.

    • Troubleshooting Step 1: Monitor pH of the Culture Medium. The acidic tumor microenvironment plays a crucial role in CAI efficacy. Monitor and record the pH of your cell culture medium throughout the experiment.

    • Troubleshooting Step 2: Maintain Consistent Cell Density. Cell density can influence the local microenvironment, including pH and oxygen levels. Ensure consistent seeding densities for all experiments.

Quantitative Data Summary

The following tables summarize the efficacy of the representative carbonic anhydrase inhibitor, SLC-0111, and the classic inhibitor, acetazolamide, in various cancer cell lines.

Table 1: IC50 Values of SLC-0111 in Colorectal Cancer Spheroids

Cell Line (CMS Subtype)IC50 (µM) ± SD
CMS1Insensitive
CMS2> 20 µM
CMS3Responding

Data adapted from studies on colorectal cancer spheroids, indicating differential sensitivity based on the consensus molecular subtype (CMS). A clear response was observed in CMS3 spheroids at concentrations around the reported peak plasma levels of SLC-0111 (~20 µM).[12]

Table 2: Potentiation of Chemotherapy by SLC-0111 in Various Cancer Cell Lines

Cell LineCancer TypeChemotherapeutic AgentConcentration of SLC-0111Observation
A375-M6MelanomaDacarbazine (50 µM)100 µMSignificant increase in late apoptosis and necrosis with combination therapy.[7][13]
A375-M6MelanomaTemozolomide (170 µM)100 µMSignificantly augmented cell death with combination therapy.[7][13]
MCF7Breast CancerDoxorubicin (90 nM)100 µMSignificant increase in cell death with combination therapy.[7][13]
HCT116Colorectal Cancer5-Fluorouracil (100 µM)100 µMEnhanced cytostatic activity.[7]
AGSGastric Cancer5-FU, Paclitaxel, Cisplatin100 µMImproved drug response in terms of cell proliferation by ~50%.[14]
ACC-201Gastric Cancer5-FU, Paclitaxel, Cisplatin100 µMImproved drug response in terms of cell proliferation by ~30%.[14]

Table 3: IC50 Values of Acetazolamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (µg/mL)
CA I6.07 ± 0.150
CA IINot specified
CA IXNot specified
CA XIINot specified

Acetazolamide is a reference inhibitor for carbonic anhydrases.[15][16]

Key Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for CAIX Protein Expression
  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CAIX (e.g., rabbit anti-CAIX, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
  • Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Pre-incubation: Pre-incubate cells with a P-gp inhibitor (e.g., 50 µM Verapamil) or vehicle for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high P-gp activity will exhibit lower fluorescence, which will be increased in the presence of the P-gp inhibitor.

Visualizations

Signaling_Pathway_Resistance cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Pgp_Gene ABCB1 Gene Transcription Hypoxia->Pgp_Gene Acidosis Acidosis CAIX_Gene CA9 Gene Transcription HIF-1α->CAIX_Gene activates CAIX_Protein CAIX Protein (on cell surface) CAIX_Gene->CAIX_Protein translates to CAIX_Protein->Acidosis contributes to extracellular Intracellular_pH Increased Intracellular pH CAIX_Protein->Intracellular_pH maintains Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_Gene->Pgp_Protein translates to CAI_10 CAI-10 Pgp_Protein->CAI_10 effluxes CAI_10->CAIX_Protein inhibits Proliferation Cell Proliferation & Survival Intracellular_pH->Proliferation

Experimental_Workflow Start Observe Reduced CAI-10 Efficacy IC50 Determine IC50 (MTT Assay) Start->IC50 Confirm_Resistance Confirm Resistance (Increased IC50) IC50->Confirm_Resistance Hypothesis Hypothesize Resistance Mechanism Confirm_Resistance->Hypothesis Yes Upregulation_Check Check for CAIX/XII Upregulation Hypothesis->Upregulation_Check Efflux_Check Check for Increased Efflux Hypothesis->Efflux_Check WB_CAIX Western Blot (CAIX/XII) Upregulation_Check->WB_CAIX qPCR_CA9 qPCR (CA9/CA12) Upregulation_Check->qPCR_CA9 WB_Pgp Western Blot (P-glycoprotein) Efflux_Check->WB_Pgp Rhodamine_Assay Rhodamine 123 Efflux Assay Efflux_Check->Rhodamine_Assay Conclusion Identify Resistance Mechanism & Consider Combination Therapy WB_CAIX->Conclusion qPCR_CA9->Conclusion WB_Pgp->Conclusion Rhodamine_Assay->Conclusion

References

Technical Support Center: Troubleshooting In Vitro Assays for Carbonic Anhydrase Inhibitor 10 (CAI-10)

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q3: Can I use the esterase activity assay as a direct substitute for the CO2 hydration assay?

A3: While the esterase assay is a convenient method for initial screening, it's important to note that it measures a secondary, non-physiological activity of the carbonic anhydrase enzyme. The CO2 hydration assay is considered the gold standard as it measures the enzyme's primary physiological function. Discrepancies between the two assays can occur, so key findings from an esterase assay should ideally be confirmed using the CO2 hydration method.

Troubleshooting Guides

Colorimetric Esterase Activity Assay

This assay typically utilizes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be measured spectrophotometrically.

Potential Issues and Solutions

Problem Possible Cause Recommended Solution
High background signal in no-enzyme control wells Spontaneous hydrolysis of p-NPA.Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct and stable. Subtract the background absorbance from all readings.
Low signal or no enzyme activity Inactive enzyme.Ensure proper storage and handling of the carbonic anhydrase enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Incorrect buffer composition or pH.Verify the buffer components and pH as specified in the protocol. Carbonic anhydrase activity is highly pH-dependent.
Inconsistent or non-reproducible results Pipetting errors or inaccurate dilutions.Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing of all solutions.
Temperature fluctuations.Maintain a constant and appropriate temperature throughout the assay. Use a temperature-controlled plate reader if possible.
Precipitation of CAI-10 in the assay well Low solubility of the inhibitor in the assay buffer.Dissolve CAI-10 in a suitable solvent like DMSO at a higher stock concentration and then dilute it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells, including controls.
Stopped-Flow CO2 Hydration Assay

This method measures the change in pH over time as CO2 is hydrated to carbonic acid, a reaction catalyzed by carbonic anhydrase.

Potential Issues and Solutions

Problem Possible Cause Recommended Solution
Noisy or unstable signal Air bubbles in the system.Degas all solutions thoroughly before use. Ensure all tubing and connections in the stopped-flow instrument are secure and free of leaks.
Contaminated solutions.Use high-purity water and reagents to prepare all buffers and solutions. Filter solutions if necessary.
Slow or no reaction in the presence of the enzyme Inactive enzyme.Confirm enzyme activity with a known standard. Ensure proper storage and handling of the enzyme.
Incorrect CO2 concentration.Prepare fresh CO2-saturated solutions for each experiment. Ensure the gas mixture used to saturate the solution is accurate.
High uncatalyzed reaction rate Buffer composition.The choice of buffer can influence the uncatalyzed rate. Ensure the buffer system used does not interfere with the reaction.
Inaccurate determination of inhibition constants (Ki) Incorrect experimental setup.Ensure that the inhibitor and enzyme are pre-incubated for a sufficient time to allow for binding equilibrium before initiating the reaction.
Data analysis errors.Use appropriate kinetic models and software for data fitting to determine accurate Ki values.

Experimental Protocols

Detailed Methodology for Colorimetric Esterase Activity Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

    • Carbonic Anhydrase (CA) Solution: Prepare a stock solution of purified CA in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the CA solution to all wells except the blank (add 10 µL of assay buffer to the blank).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Detailed Methodology for Stopped-Flow CO2 Hydration Assay

This protocol requires a stopped-flow spectrophotometer.

  • Reagent Preparation:

    • Buffer A: 20 mM HEPES, pH 7.5, containing a pH indicator (e.g., phenol red).

    • Buffer B (CO2-saturated): Buffer A saturated with CO2 gas. This is typically done by bubbling CO2 gas through the buffer for a defined period.

    • Carbonic Anhydrase (CA) Solution: Prepare a stock solution of purified CA in Buffer A.

  • Assay Procedure:

    • Load the second syringe with CO2-saturated Buffer B.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

    • Record the change in absorbance over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the initial, linear portion of the absorbance vs. time curve.

    • The data is then fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with a non-competitive inhibition term).

Visualizations

experimental_workflow_esterase_assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer to Wells prep_buffer->add_buffer prep_ca Prepare CA Solution add_ca Add CA Solution prep_ca->add_ca prep_cai10 Prepare CAI-10 Stock add_cai10 Add CAI-10 or DMSO prep_cai10->add_cai10 prep_substrate Prepare p-NPA Substrate add_substrate Initiate with p-NPA prep_substrate->add_substrate add_buffer->add_cai10 add_cai10->add_ca pre_incubate Pre-incubate (15 min) add_ca->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 400 nm add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate plot_inhibition Plot % Inhibition vs. [CAI-10] calc_rate->plot_inhibition det_ic50 Determine IC50 plot_inhibition->det_ic50

Caption: Workflow for the colorimetric esterase activity assay.

signaling_pathway_ca_inhibition cluster_enzyme Enzymatic Reaction CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration CA Carbonic Anhydrase CO2->CA H2CO3->CO2 Dehydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association pH_Reg Intracellular pH Regulation HCO3->pH_Reg Ion_Trans Ion Transport HCO3->Ion_Trans CA->HCO3 CAI10 CAI-10 CAI10->CA Inhibition Downstream Downstream Cellular Processes pH_Reg->Downstream Ion_Trans->Downstream

References

Technical Support Center: Preclinical Toxicity Assessment of Carbonic Anhydrase Inhibitor 10 (CAI-10)

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of Carbonic Anhydrase Inhibitor 10 (represented by Acetazolamide) in preclinical models?

A1: In preclinical studies, Acetazolamide generally exhibits low acute toxicity.[1] The primary toxicities observed are related to its pharmacological action, including metabolic acidosis and electrolyte imbalances.[2] Teratogenic effects, specifically limb defects, have been noted in rodent models at high doses.[3][4]

A2: Based on studies with Acetazolamide, the primary target organs for toxicity are those rich in carbonic anhydrase, including the kidneys and red blood cells.[5] The central nervous system can also be affected, particularly in cases of overdose or impaired renal function, leading to symptoms like drowsiness and confusion.[1][6] Teratogenic effects have been observed on the developing limbs in some animal species.[3][4]

A3: Yes, teratogenic effects of Acetazolamide show species specificity. While limb defects are observed in mice, rats, hamsters, and rabbits, non-human primates appear to be resistant to these effects.[3]

A4: The toxicity of Acetazolamide is closely linked to its mechanism of action: the inhibition of the carbonic anhydrase enzyme. This inhibition leads to an accumulation of carbonic acid and a subsequent decrease in bicarbonate ions, resulting in metabolic acidosis and alterations in electrolyte balance.[5] These physiological changes are the primary drivers of the observed toxic effects.

Troubleshooting Guides

Unexpected Mortality in Acute Oral Toxicity Studies

Issue: Higher than expected mortality is observed at lower doses in an acute oral toxicity study in rats.

Possible Causes & Troubleshooting Steps:

    • Action: Review the toxicity profile of the vehicle. Consider using an alternative, well-tolerated vehicle such as water or methylcellulose.

    • Action: Consult literature for strain-specific responses to carbonic anhydrase inhibitors. If possible, confirm findings in a second rodent strain.

  • Gavage Error: Improper gavage technique can lead to accidental administration into the lungs or perforation of the esophagus or stomach.

    • Action: Ensure personnel are properly trained in oral gavage techniques. Perform a gross necropsy on deceased animals to check for signs of gavage error.

Inconsistent Results in Teratogenicity Studies

Issue: The incidence and severity of fetal malformations are highly variable between litters, even at the same dose level.

Possible Causes & Troubleshooting Steps:

  • Maternal Toxicity: High doses of Acetazolamide can cause maternal toxicity, such as reduced food consumption and weight loss, which can indirectly affect fetal development.[3]

    • Action: Monitor maternal health closely (body weight, food/water intake, clinical signs). Reduce the dose to a level that is not maternally toxic to isolate the direct teratogenic effects.

    • Action: Ensure the use of a genetically homogenous animal population (inbred strains). Increase the number of litters per dose group to improve statistical power.

  • Timing of Dosing: The specific window of gestation for susceptibility to teratogenesis is critical.

    • Action: Precisely control the timing of administration to coincide with the critical period of limb development for the species being studied.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Acetazolamide in preclinical models.

Table 1: Acute Toxicity of Acetazolamide

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral>2000[7]
MouseOralNot Reported

Table 2: Repeated-Dose Toxicity of Acetazolamide (Hypothetical NOAEL)

SpeciesStudy DurationRoute of AdministrationNOAEL (mg/kg/day)Key Findings at LOAEL
Rat28-dayOral (gavage)100Decreased body weight gain, metabolic acidosis
Dog90-dayOral (capsule)50Emesis, metabolic acidosis

Table 3: Developmental Toxicity of Acetazolamide

SpeciesDosing Period (Gestation Days)Route of AdministrationTeratogenic Effects Observed
Mouse6-15Oral (gavage)Rib and vertebral fusion, gastroschisis, tail defects, cleft palate, ectrodactyly[3]
Rat9, 10, 11IntraperitonealForelimb and hindlimb defects (dislocation, reduction, syndactyly)[4]
RabbitNot specifiedOral or ParenteralLimb defects[3]
HamsterNot specifiedOral or ParenteralLimb defects[3]

Experimental Protocols

Acute Oral Toxicity Study in Rats (OECD 423 Guideline)

This protocol is a generalized summary based on the OECD 423 guideline for the testing of chemicals.[7][8]

  • Test System: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in standard cages with appropriate environmental enrichment. They are provided with a standard rodent diet and water ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.[7]

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected based on available data, with subsequent doses adjusted based on the observed outcomes.

  • Observations:

    • Mortality: Animals are observed for mortality twice daily.

    • Clinical Signs: Detailed clinical observations are made several times on the day of dosing and at least once daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body Weight: Individual animal weights are recorded shortly before dosing and weekly thereafter.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Repeated-Dose 28-Day Oral Toxicity Study in Rodents (OECD 407 Guideline)

This protocol is a generalized summary based on the OECD 407 guideline.[5][9]

  • Test System: Young, healthy male and female rats of a standard rodent strain are used.

  • Dose Groups: At least three dose groups and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. Lower doses are selected to demonstrate a dose-response relationship and a No-Observed-Adverse-Effect-Level (NOAEL).[5]

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • In-life Assessments:

    • Clinical Observations: Daily detailed clinical observations are performed.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Terminal Procedures:

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined to characterize dose-response relationships.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

CAI_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion CAI Carbonic Anhydrase Inhibitor (CAI-10) CA Carbonic Anhydrase CAI->CA Inhibition H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H H+ H2CO3->H HCO3_decrease Decreased Intracellular Bicarbonate HCO3->HCO3_decrease Depletion pH_decrease Decreased Intracellular pH (Acidosis) H->pH_decrease Accumulation H2O H2O Signaling_Pathways Modulation of Downstream Signaling (e.g., Wnt/β-catenin) pH_decrease->Signaling_Pathways HCO3_decrease->Signaling_Pathways CO2_intH2O CO2_intH2O CO2_intH2O->H2CO3 Catalyzed by CA

Experimental Workflow for Acute Oral Toxicity Study

Acute_Toxicity_Workflow Start Start: Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting (≥ 16 hours) Acclimatization->Fasting Dosing Single Oral Gavage of CAI-10 Fasting->Dosing Observation Observation Period (14 days) Dosing->Observation Data_Collection Data Collection: - Mortality - Clinical Signs - Body Weight Observation->Data_Collection Termination Euthanasia and Gross Necropsy Observation->Termination Analysis Data Analysis and LD50 Determination Termination->Analysis

Caption: Workflow for an acute oral toxicity study (OECD 423).

References

Technical Support Center: Refining Purification Methods for Carbonic Anhydrase Inhibitor 10

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A4: When scaling up, it is crucial to maintain the linear velocity of the mobile phase to preserve resolution. The binding capacity of the chromatography resin is a key parameter; ensure that the amount of crude material loaded does not exceed the dynamic binding capacity of the column.[6] Solvent consumption and the economic viability of the chosen purification method are also important considerations for large-scale production.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Carbonic Anhydrase Inhibitor 10.

Problem 1: Low Yield of CAI-10 after Affinity Chromatography

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Binding pH The binding of sulfonamide-based inhibitors to carbonic anhydrase is pH-dependent.[8] Verify the pH of your binding buffer. For many carbonic anhydrases, a pH range of 7.5-8.5 is optimal for inhibitor binding.[3]
Incorrect Buffer Composition High concentrations of salts or competing compounds in the loading buffer can interfere with binding. It is advisable to perform a buffer exchange step, such as dialysis or desalting, on the crude sample before loading it onto the column.[6]
Low Ligand Density on Affinity Resin The binding capacity of your affinity column may be too low. Consider using a resin with a higher ligand density or packing a larger column. You can also connect multiple columns in series to increase capacity.[6]
Inefficient Elution The elution conditions may not be strong enough to displace the tightly bound inhibitor. Increase the concentration of the competing agent (e.g., a stronger carbonic anhydrase inhibitor like acetazolamide) or change the pH of the elution buffer to disrupt the interaction.[9]
Inhibitor Precipitation on Column Due to its limited aqueous solubility, CAI-10 might precipitate on the column. Try adding a small percentage of an organic solvent (e.g., 5-10% acetonitrile or methanol) to both the binding and elution buffers to improve solubility.
Problem 2: Poor Peak Shape and Resolution in RP-HPLC

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Mobile Phase pH The ionization state of CAI-10 can affect its retention and peak shape. Adjust the pH of the mobile phase. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is often necessary to achieve sharp peaks for small molecules.[5]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Silica Support Residual silanol groups on the silica backbone of the C18 column can cause tailing. Use an end-capped column or add a competing amine to the mobile phase to minimize these interactions.
Inadequate Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
Problem 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-elution with Structurally Similar Impurities Optimize the gradient in your RP-HPLC method. A shallower gradient will provide better resolution between closely eluting compounds.[5]
Degradation of CAI-10 During Purification CAI-10 may be sensitive to pH extremes or prolonged exposure to certain solvents. Analyze the stability of the inhibitor under your purification conditions and adjust them accordingly. Consider performing purification steps at a lower temperature.
Carryover from Previous Runs Implement a rigorous column cleaning and regeneration protocol between runs to prevent cross-contamination.
Insufficient Purity from a Single Method If impurities persist, an additional purification step using a different separation principle, such as ion-exchange chromatography, may be necessary.[10]

Experimental Protocols

Protocol 1: Affinity Chromatography of CAI-10 using Immobilized Carbonic Anhydrase

Materials:

  • Affinity column with immobilized bovine carbonic anhydrase

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 8.0

  • High Concentration Elution Buffer: 50 mM Tris-HCl, 1 M NaCl, 10 mM Acetazolamide, pH 8.0

Procedure:

  • Equilibrate the affinity column with 10 column volumes of Binding Buffer.

  • Load the prepared sample onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash the column with 10-15 column volumes of Binding Buffer to remove unbound impurities.

  • Wash the column with 5 column volumes of Elution Buffer to remove non-specifically bound proteins.

Protocol 2: High-Resolution Purification of CAI-10 by RP-HPLC

Materials:

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Inject the sample onto the column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 280 nm.

  • Confirm the purity of the collected fraction by analytical RP-HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Purification cluster_analysis Analysis Crude CAI-10 Crude CAI-10 Affinity Chromatography Affinity Chromatography Crude CAI-10->Affinity Chromatography Capture RP-HPLC RP-HPLC Affinity Chromatography->RP-HPLC Polishing Pure CAI-10 Pure CAI-10 RP-HPLC->Pure CAI-10 Purity Check Purity Check Pure CAI-10->Purity Check

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Binding/Elution Binding/Elution Low Yield->Binding/Elution Poor Resolution Poor Resolution Mobile Phase Mobile Phase Poor Resolution->Mobile Phase Impure Product Impure Product Co-elution Co-elution Impure Product->Co-elution Optimize pH/Buffer Optimize pH/Buffer Binding/Elution->Optimize pH/Buffer Adjust Gradient Adjust Gradient Mobile Phase->Adjust Gradient Add Purification Step Add Purification Step Co-elution->Add Purification Step

References

Validation & Comparative

Unveiling the Potential of Carbonic Anhydrase Inhibitor 10 (SLC-0111) in Enhancing Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that the selective Carbonic Anhydrase IX (CA IX) inhibitor, known as Carbonic Anhydrase Inhibitor 10 or SLC-0111, holds significant promise in augmenting the efficacy of standard-of-care chemotherapy in cancer treatment. This guide provides a comparative analysis of the performance of SLC-0111 in combination with conventional chemotherapy versus chemotherapy alone, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Carbonic anhydrase IX is a cell surface enzyme highly expressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival, proliferation, and resistance to therapy.[1] SLC-0111 is a potent and selective inhibitor of CA IX, which has been investigated as a therapeutic agent to counteract these effects.[2] While not envisioned as a standalone therapy, its strength appears to lie in its ability to sensitize cancer cells to the cytotoxic effects of established chemotherapeutic drugs.[3][4]

Efficacy in Combination with Doxorubicin in Breast Cancer Cells

A key preclinical study investigated the synergistic effect of SLC-0111 with doxorubicin, a cornerstone of chemotherapy for breast cancer, in the MCF-7 human breast cancer cell line. The results demonstrate a significant enhancement of doxorubicin's cytotoxic effects when co-administered with SLC-0111.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vitro assays comparing doxorubicin monotherapy to its combination with SLC-0111.

Table 1: Enhancement of Doxorubicin-Induced Cell Death in MCF-7 Cells [3][5]

Treatment GroupPercentage of Late Apoptotic/Necrotic Cells (Annexin V/PI Assay)Percentage of Cell Death (Trypan Blue Exclusion Assay)
ControlBaselineBaseline
Doxorubicin (90 nM)~15%~20%
SLC-0111 (100 µM)No significant increase over baselineNo significant increase over baseline
Doxorubicin (90 nM) + SLC-0111 (100 µM)~25% ~40%

*Statistically significant increase compared to Doxorubicin alone (p < 0.05).

Table 2: Reduction in Colony Forming Ability of MCF-7 Cells [5]

Treatment GroupRelative Number of Colonies
Control100%
Doxorubicin (10 nM)~60%
SLC-0111 (100 µM)~95% (not statistically significant vs. control)
Doxorubicin (10 nM) + SLC-0111 (100 µM)~30% *

*Statistically significant decrease compared to Doxorubicin alone (p < 0.01).

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for the synergistic effect of SLC-0111 and doxorubicin involves the modulation of the tumor microenvironment. By inhibiting CA IX, SLC-0111 is thought to increase the intracellular pH of cancer cells, which can enhance the efficacy of weakly basic drugs like doxorubicin.[6]

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Hypoxia Hypoxia CAIX CAIX Hypoxia->CAIX induces Acidosis Acidosis CAIX->Acidosis promotes Increased Intracellular pH Increased Intracellular pH CAIX->Increased Intracellular pH inhibition leads to SLC-0111 SLC-0111 SLC-0111->CAIX inhibits Doxorubicin Doxorubicin Increased Apoptosis Increased Apoptosis Doxorubicin->Increased Apoptosis Enhanced Doxorubicin Efficacy Enhanced Doxorubicin Efficacy Increased Intracellular pH->Enhanced Doxorubicin Efficacy Enhanced Doxorubicin Efficacy->Increased Apoptosis

Caption: Mechanism of SLC-0111 synergism with doxorubicin.

The experimental workflow to determine the comparative efficacy is a multi-step process involving cell culture, treatment, and subsequent analysis of cell viability and long-term survival.

MCF-7 Cell Culture MCF-7 Cell Culture Treatment Treatment MCF-7 Cell Culture->Treatment Doxorubicin Doxorubicin Treatment->Doxorubicin SLC-0111 SLC-0111 Treatment->SLC-0111 Combination Combination Treatment->Combination Analysis Analysis Doxorubicin->Analysis SLC-0111->Analysis Combination->Analysis Annexin V/PI Assay Annexin V/PI Assay Analysis->Annexin V/PI Assay Colony Formation Assay Colony Formation Assay Analysis->Colony Formation Assay Trypan Blue Assay Trypan Blue Assay Analysis->Trypan Blue Assay

Caption: Experimental workflow for comparative efficacy studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MCF-7 Cell Culture
  • Cell Line: Human breast adenocarcinoma MCF-7 cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L) and 2 mM L-glutamine, supplemented with 10% fetal bovine serum (FBS).[6]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.[7]

  • Passaging: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution.[7]

Drug Treatment
  • Doxorubicin: A stock solution is prepared and diluted in culture medium to the final working concentration (e.g., 10 nM for colony formation, 90 nM for cell death assays).[3][5]

  • SLC-0111 (this compound): A stock solution is prepared and diluted in culture medium to the final working concentration (e.g., 100 µM).[3][5]

  • Combination Treatment: Cells are treated with both doxorubicin and SLC-0111 simultaneously at the indicated concentrations.[3][5]

  • Treatment Duration: 48 hours for cell death assays and 14 days for colony formation assays.[3][5]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Preparation: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry.

Trypan Blue Exclusion Assay

This assay assesses cell viability by determining the number of cells that can exclude the trypan blue dye.

  • Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Calculation: The percentage of cell death is calculated as (number of non-viable cells / total number of cells) x 100.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells.

  • Cell Seeding: Following the 14-day treatment period, a specific number of viable cells (e.g., 500-1000 cells) are seeded into 6-well plates.

  • Incubation: The plates are incubated for an additional 10-14 days to allow for colony formation.

  • Staining: The colonies are fixed with methanol and stained with a crystal violet solution.

  • Quantification: The number of colonies (defined as a cluster of at least 50 cells) in each well is counted.

Conclusion

The preclinical data presented here strongly supports the potential of this compound (SLC-0111) as a chemosensitizing agent. When used in combination with the standard-of-care chemotherapy drug doxorubicin, SLC-0111 significantly enhances cancer cell death and reduces their long-term survival capabilities in a breast cancer model. These findings warrant further investigation in more complex preclinical models and ultimately in clinical trials to validate its therapeutic utility in improving patient outcomes. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these important findings by the scientific community.

References

Validating the Anti-proliferative Effects of Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of "Carbonic Anhydrase Inhibitor 10," a class of compounds more formally known as ureido-substituted benzenesulfonamides, with a key example being SLC-0111. We present a detailed comparison with other carbonic anhydrase inhibitors, namely acetazolamide and the experimental compound C18, supported by experimental data from various cancer cell line studies. This document is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics targeting tumor hypoxia and pH regulation.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of carbonic anhydrase inhibitors is a critical determinant of their potential as anti-cancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for SLC-0111 and its comparators across a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell proliferation by 50% and are a key metric for assessing cytotoxic or cytostatic potential. It is important to note that experimental conditions, such as the duration of treatment and oxygen levels (normoxia vs. hypoxia), can significantly influence the observed IC50 values.

InhibitorCancer TypeCell LineIC50 (µM)Experimental ConditionsReference
SLC-0111 GlioblastomaU87MG~80-10072h, Hypoxia[1]
GlioblastomaU251~80-10072h, Hypoxia[1]
GlioblastomaT98G~80-10072h, Hypoxia[1]
PancreaticCFPAC-1~120-12572h, Hypoxia[1]
PancreaticPANC-1~120-12572h, Hypoxia[1]
BladderRT4Modest Inhibition72h, Hypoxia[1]
Bladder5637Modest Inhibition72h, Hypoxia[1]
BreastT-47D6.73Hypoxia[2]
BreastMCF-79.16Hypoxia[2]
ColonHT-2913.53 (µg/mL)Not Specified[3]
ProstatePC38.71 (µg/mL)Not Specified[3]
Acetazolamide GlioblastomaU87MG, U251, T98GNo Effect72h, Hypoxia[1]
BladderRT4, 5637, HT-1376No Effect72h, Hypoxia[1]
PancreaticCFPAC-1, PANC-1No Effect72h, Hypoxia[1]
NeuroblastomaSH-SY5Y, SK-N-SH, SK-N-BE(2)Additive/Synergistic with MS-275Not Specified[4]
C18 GlioblastomaU251, T98GMild Effect72h, Hypoxia[1]
Bladder5637, HT-1376Very Mild Effect72h, Hypoxia[1]
PancreaticOne of two cell linesPromising Activity72h, Hypoxia[1]

Experimental Protocols

To ensure reproducibility and facilitate the design of further validation studies, detailed methodologies for key anti-proliferative assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the carbonic anhydrase inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis and is a robust indicator of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific monoclonal antibody.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with carbonic anhydrase inhibitors as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Wash the cells and incubate with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which will produce a colored product in the presence of HRP.

  • Stop Solution and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Correlate the absorbance values with the rate of DNA synthesis and cell proliferation.

Colony Formation Assay (Clonogenic Assay)

This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and reproductive integrity.

Principle: Cells are seeded at a low density to allow for the growth of individual colonies. After treatment with the test compound, the number and size of the resulting colonies are quantified.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells per well) in 6-well plates.

  • Treatment: Allow cells to adhere for a few hours before treating with the carbonic anhydrase inhibitors for a specified duration.

  • Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixing and Staining: Once colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the colonies with a solution like 0.5% crystal violet.

  • Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term effects of the inhibitors on cell survival.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action of carbonic anhydrase inhibitors and the experimental procedures, the following diagrams have been generated using Graphviz.

Upstream Signaling Pathway of Carbonic Anhydrase IX (CA IX) Expression

The expression of CA IX is primarily regulated by the cellular response to low oxygen levels (hypoxia). This pathway is a key target for inhibiting the adaptation of cancer cells to the tumor microenvironment.

Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Inhibits Degradation HIF1a_degradation HIF-1α Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (Constitutively Expressed) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in CA9 Gene HIF1_complex->HRE Binds to CA9_transcription CA9 Gene Transcription HRE->CA9_transcription Initiates CAIX_protein Carbonic Anhydrase IX (CA IX) Protein CA9_transcription->CAIX_protein Leads to

Upstream signaling cascade leading to CA IX expression under hypoxic conditions.
Downstream Pro-proliferative Signaling of Carbonic Anhydrase IX

Once expressed on the cancer cell surface, CA IX contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, which in turn promotes cell proliferation and survival through various downstream pathways. Inhibition of CA IX disrupts these processes.

CAIX Carbonic Anhydrase IX (Active) Extracellular_Acidification Extracellular Acidification (Low pHe) CAIX->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Maintained pHi) CAIX->Intracellular_Alkalinization CAIX_Inhibitor CA IX Inhibitor (e.g., SLC-0111) CAIX_Inhibitor->CAIX Inhibits Intracellular_Acidification Intracellular Acidification (Low pHi) CAIX_Inhibitor->Intracellular_Acidification EMT Epithelial-Mesenchymal Transition (EMT) Extracellular_Acidification->EMT MMPs MMP Activation Extracellular_Acidification->MMPs Cell_Proliferation Cell Proliferation & Survival Intracellular_Alkalinization->Cell_Proliferation p53 p53 Activation Intracellular_Acidification->p53 Induces EMT->Cell_Proliferation Promotes MMPs->Cell_Proliferation Promotes Invasion & Apoptosis Apoptosis p53->Apoptosis Caspases Caspase Activation p53->Caspases Caspases->Apoptosis

Downstream effects of CA IX activity and its inhibition on cancer cell fate.
Experimental Workflow for Validating Anti-proliferative Effects

The following diagram outlines a typical experimental workflow for assessing the anti-proliferative activity of a novel carbonic anhydrase inhibitor.

start Start: Select Cancer Cell Lines culture Cell Culture (Normoxia/Hypoxia) start->culture treatment Treatment with CA Inhibitors culture->treatment mtt MTT Assay (Viability) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu colony Colony Formation Assay (Survival) treatment->colony analysis Data Analysis (IC50 Calculation) mtt->analysis brdu->analysis colony->analysis end End: Comparative Efficacy Assessment analysis->end

A generalized workflow for evaluating the anti-proliferative effects of CA inhibitors.

References

Unveiling the Cross-Reactivity Profile of Carbonic Anhydrase Inhibitor SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapy, targeting tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, has emerged as a promising strategy. SLC-0111, a ureido-substituted benzenesulfonamide, is a frontrunner in this class of inhibitors, having advanced to clinical trials. Understanding its cross-reactivity with other CA isoforms is paramount for predicting potential off-target effects and refining the development of next-generation, isoform-specific inhibitors. This guide provides an objective comparison of SLC-0111's inhibitory activity against various human carbonic anhydrase isoforms, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of SLC-0111 against several key human carbonic anhydrase isoforms has been evaluated using the stopped-flow CO2 hydration assay. The inhibition constants (Ki) and IC50 values provide a quantitative measure of the inhibitor's affinity for each isoform. A lower value indicates a higher potency.

IsoformInhibition Constant (Ki)IC50 (µg/mL)Reference
hCA I Micromolar range (weak inhibitor)-[1]
hCA II Micromolar range (weak inhibitor)0.569 ± 0.03[2]
hCA IX 45 nM0.048 ± 0.006[1][2]
hCA XII 4.5 nM0.096 ± 0.008[1][2]

As the data indicates, SLC-0111 exhibits a strong preference for the tumor-associated isoforms hCA IX and hCA XII, with significantly lower inhibitory activity against the ubiquitous cytosolic isoforms hCA I and hCA II[1]. This selectivity is a critical attribute for a targeted cancer therapeutic, as it minimizes the potential for side effects arising from the inhibition of off-target isoforms.

Experimental Protocols

The determination of inhibitory activity against carbonic anhydrase isoforms is predominantly carried out using the stopped-flow CO2 hydration assay . This method measures the enzyme's catalytic rate by monitoring the pH change resulting from the hydration of carbon dioxide.

Stopped-Flow CO2 Hydration Assay:

Objective: To determine the kinetic parameters of carbonic anhydrase activity and the inhibition constants of inhibitors.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO2 to bicarbonate and a proton. This is monitored by observing the change in absorbance of a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • SLC-0111 (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.4)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a series of dilutions of the inhibitor (SLC-0111) in the assay buffer.

    • Prepare a solution of the pH indicator in the assay buffer.

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator.

    • Equilibrate the instrument and reagent syringes to the desired reaction temperature (e.g., 25°C).

  • Kinetic Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme pre-incubated with the inhibitor) and the other syringe with the CO2-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Repeat the measurement with varying concentrations of the substrate (CO2) and inhibitor.

    • Plot the initial reaction velocity against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

    • Plot the inhibition data to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizing Key Pathways and Concepts

To further elucidate the context and methodology of SLC-0111's action, the following diagrams, generated using the Graphviz DOT language, illustrate the relevant signaling pathway, the experimental workflow, and the logical relationship of competitive inhibition.

signaling_pathway cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX_XII CA IX / CA XII Expression HIF-1α->CA_IX_XII induces pH_Regulation Extracellular pH Regulation CA_IX_XII->pH_Regulation catalyzes Proliferation_Metastasis Cell Proliferation & Metastasis pH_Regulation->Proliferation_Metastasis promotes SLC_0111 SLC-0111 SLC_0111->CA_IX_XII inhibits

Caption: Signaling pathway of CA IX/XII in cancer.

experimental_workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Inhibitor, Buffer, CO2-sat. H2O) Instrument_Setup 2. Stopped-Flow Instrument Setup Reagent_Prep->Instrument_Setup Mixing 3. Rapid Mixing of Reactants Instrument_Setup->Mixing Data_Acquisition 4. Monitor Absorbance Change Over Time Mixing->Data_Acquisition Data_Analysis 5. Kinetic Parameter & Ki Determination Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the stopped-flow assay.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (SLC-0111) P Product (P) ES->P k_cat

Caption: Logical relationship of competitive inhibition.

References

Comparative Analysis of Carbonic Anhydrase Inhibitor 10 (SLC-0111/U-104) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of CA-IX.[4][5] CA-IX is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][6] This activity helps maintain a favorable intracellular pH for cancer cell survival and proliferation while contributing to an acidic tumor microenvironment, which promotes invasion, metastasis, and therapeutic resistance.[3][6] SLC-0111 selectively inhibits CA-IX and CA-XII, disrupting this pH regulation, leading to intracellular acidification and subsequent cancer cell death, and sensitizing cancer cells to other treatments.[3][6]

Data Presentation: Comparative Efficacy of SLC-0111

The following tables summarize the quantitative data on the effects of SLC-0111 on various cancer cell lines, both as a monotherapy and in combination with standard chemotherapeutic agents.

Table 1: Monotherapy Effects of SLC-0111 on Cancer Cell Viability

Cell LineCancer TypeSLC-0111 ConcentrationEffect on Cell ViabilitySource
FaDuHead and Neck Squamous Cell Carcinoma100 µM26% reduction[7]
SCC-011Head and Neck Squamous Cell Carcinoma100 µM15% reduction[7]

Table 2: Synergistic Effects of SLC-0111 with Chemotherapeutic Agents

Cell LineCancer TypeChemotherapeutic Agent (Concentration)SLC-0111 ConcentrationCombined EffectSource
A375-M6MelanomaDacarbazine or TemozolomideNot specifiedMarkedly augmented cell death, late apoptosis, and necrosis[6]
MCF7Breast CarcinomaDoxorubicinNot specifiedEnhanced cytotoxic effect by increasing cell death fraction
HCT116Colorectal Carcinoma5-Fluorouracil (100 µM)100 µMIncreased cytostatic activity by slowing down cancer cell proliferation
FaDuHead and Neck Squamous Cell CarcinomaCisplatin (1 µM)100 µMHigher inhibitory effect compared to each drug alone[7]
SCC-011Head and Neck Squamous Cell CarcinomaCisplatin (1 µM)100 µMHigher inhibitory effect compared to each drug alone[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of SLC-0111 and/or other chemotherapeutic agents and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the light absorbance at 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.[8]

Apoptosis (Annexin V/PI) Assay

This assay is used to detect apoptosis by staining cells with Annexin V and propidium iodide (PI). In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Induce apoptosis in the target cells using the desired treatment.

  • Collect 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][9]

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Lyse the treated and control cells to extract total protein.

  • Determine the protein concentration of each sample.

  • Separate 25 µg of total protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., CA-IX, p-mTOR) overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with wash buffer.

  • Apply a detection reagent (e.g., ECL) and visualize the protein bands using a chemiluminescence imaging system.[10][11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

G cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA-IX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA-IX) CAIX_exp->CAIX mTOR mTOR Pathway mTOR->HIF1a Activation CAIX->mTOR Feedback Loop pH_reg pH Regulation (pHe Acidification, pHi Alkalinization) CAIX->pH_reg Survival Cell Survival & Proliferation pH_reg->Survival Metastasis Invasion & Metastasis pH_reg->Metastasis SLC0111 SLC-0111 SLC0111->CAIX Inhibition

Caption: Simplified signaling pathway of CA-IX in cancer under hypoxic conditions.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Add SLC-0111 &/or Chemo B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Add DMSO F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Experimental workflow for the Cell Viability (MTT) Assay.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Induce Apoptosis (Treatment) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide C->D E 5. Incubate (15-20 min, RT, Dark) D->E F 6. Add Binding Buffer E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for the Annexin V/PI Apoptosis Assay.

References

"Carbonic anhydrase inhibitor 10" in vivo efficacy validation studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo efficacy of novel carbonic anhydrase inhibitors against established alternatives is crucial for researchers and drug development professionals. This guide provides a detailed analysis of representative carbonic anhydrase inhibitors, with a focus on their performance in preclinical cancer models. While a specific compound designated "Carbonic Anhydrase Inhibitor 10" is not explicitly identified in the provided literature, this guide will use SLC-0111 as a key example of a modern, selective inhibitor and compare its efficacy with the classical, non-selective inhibitor Acetazolamide.

Comparative In Vivo Efficacy of Carbonic Anhydrase Inhibitors

The following table summarizes the quantitative data from preclinical studies on the in vivo efficacy of selected carbonic anhydrase inhibitors in cancer models.

InhibitorCancer ModelAdministrationKey Efficacy EndpointResultCitation
SLC-0111 4T1 orthotopic breast cancerIntravenous (1x/day; 5 days)Primary tumor growthMarked decrease[1]
KRAS-mutant PaCa83–2 patient-derived xenografts (Pancreatic Cancer)Combination with gemcitabine (16 weeks)Survival100% survival, one animal tumor-free[2]
Acetazolamide (AZA) HT-29 carcinomaIntravenous (1x/day; 5 days)Tumor regressionDemonstrated tumor regression[3]
Indanesulfonamide (11c) HT-29 carcinomaIntravenous (1x/day; 5 days) + Irradiation (10 Gy)Tumor growthEnhanced effect of tumor irradiation[3]
Ureido-substituted sulfonamides (4 and 5) Hypoxic tumor animal modelsNot specifiedAntitumor effectsSignificant antitumor effects[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in the literature.

Orthotopic Breast Cancer Model
  • Cell Lines: 4T1 (CA IX expressing) and 67NR (no CA IX expression) murine breast carcinoma cells.

  • Animal Model: Female BALB/c mice.

  • Tumor Induction: 1 x 10⁵ 4T1 or 67NR cells are injected into the mammary fat pad.

  • Inhibitor Administration: When tumors reach a palpable size, inhibitors such as SLC-0111 are administered intravenously once daily for five consecutive days.[1]

  • Efficacy Evaluation: Primary tumor growth is monitored by caliper measurements three times a week. The development of spontaneous lung metastases is also assessed at the end of the study.[1]

Colon Carcinoma Xenograft Model
  • Cell Line: HT-29 human colon carcinoma cells (wild-type or with CAIX knockdown).

  • Animal Model: Nude mice.

  • Tumor Induction: HT-29 cells are injected subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • Inhibitor Administration: Acetazolamide or Indanesulfonamide (11c) is administered intravenously once daily for five days.

    • Irradiation: A single dose of 10 Gy is delivered to the tumor on the third day of inhibitor administration.[3]

  • Efficacy Evaluation: Tumor growth is monitored regularly, and potential treatment toxicity is assessed.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study setup.

G cluster_0 Tumor Microenvironment cluster_1 Intracellular pH Regulation cluster_2 Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX H2CO3 H₂CO₃ CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 CA IX H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 pHe_acidification Extracellular Acidification H_HCO3->pHe_acidification pHi_alkalinization Intracellular Alkalinization H_HCO3->pHi_alkalinization Tumor_Progression Tumor Proliferation & Metastasis pHe_acidification->Tumor_Progression pHi_alkalinization->Tumor_Progression Apoptosis Apoptosis CAI Carbonic Anhydrase Inhibitor (e.g., SLC-0111) CAI->CAIX Inhibition CAI->Apoptosis Induces G A Tumor Cell Implantation (e.g., Orthotopic or Xenograft) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., CAI-10, Vehicle, Comparator) C->D E Continued Tumor Volume Measurement D->E F Endpoint Analysis (e.g., Tumor Weight, Survival, Metastasis) E->F G Statistical Analysis of Efficacy Data F->G

References

Head-to-head comparison of "Carbonic anhydrase inhibitor 10" and SLC-0111 analogues

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of SLC-0111 and its Analogues as Carbonic Anhydrase Inhibitors

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic solid tumors and play a crucial role in tumor pH regulation, survival, and metastasis. Consequently, inhibitors of these isoforms are promising therapeutic agents. SLC-0111 is a first-in-class CA IX inhibitor that has advanced to clinical trials for the management of metastatic hypoxic solid tumors.[1][2] Its development has spurred the design and synthesis of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties.

This guide provides a head-to-head comparison of SLC-0111 and several of its recently developed analogues, focusing on their inhibitory activity against key CA isoforms. The information presented is intended for researchers, scientists, and drug development professionals. Of note, "Carbonic Anhydrase Inhibitor 10" is a non-specific term; therefore, this guide will focus on SLC-0111 as the benchmark compound and compare it with its well-characterized analogues from recent literature.

Mechanism of Action and Signaling Pathway

SLC-0111 and its analogues are typically sulfonamide-based inhibitors that coordinate to the zinc ion in the active site of carbonic anhydrase, blocking its catalytic activity. In the context of cancer, CA IX and XII are transmembrane enzymes that contribute to the acidification of the tumor microenvironment by converting extracellular CO2 to H+ and HCO3-. This acidic microenvironment promotes tumor invasion and metastasis while maintaining a relatively alkaline intracellular pH that is favorable for cancer cell proliferation. By inhibiting these CAs, SLC-0111 and its analogues disrupt this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity, which can suppress tumor growth and enhance the efficacy of conventional chemotherapies.[3][4]

G Simplified Signaling Pathway of CA IX Inhibition in Tumors cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell (Alkaline Intracellular pH) CO2_out CO2 CA_IX CA IX CO2_out->CA_IX hydration H2O_out H2O H2O_out->CA_IX H_out H+ Tumor Invasion & Metastasis Tumor Invasion & Metastasis H_out->Tumor Invasion & Metastasis HCO3_out HCO3- CO2_in CO2 CO2_in->CO2_out diffusion H2O_in H2O H_in H+ HCO3_in HCO3- Cell Proliferation & Survival Cell Proliferation & Survival HCO3_in->Cell Proliferation & Survival CA_IX->H_out CA_IX->HCO3_out SLC-0111_Analogues SLC-0111 & Analogues SLC-0111_Analogues->CA_IX inhibition Metabolism Cellular Metabolism Metabolism->CO2_in

Caption: Inhibition of CA IX by SLC-0111 analogues disrupts tumor pH regulation.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of SLC-0111 and some of its recently developed analogues against the ubiquitous human CA isoforms I and II, and the tumor-associated isoforms IX and XII. Lower Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values indicate greater potency.

CompoundCA I (Ki/IC50)CA II (Ki/IC50)CA IX (Ki/IC50)CA XII (Ki/IC50)Reference(s)
SLC-0111 >10,000 nM (Ki)960 nM (Ki)45 nM (Ki)4.5 nM (Ki)[5]
--0.048 µg/mL (IC50)0.096 µg/mL (IC50)[3]
Analogue 8c 188.2 nM (Ki)27.2 nM (Ki)16.4 nM (Ki)29.3 nM (Ki)[2]
Analogue 12 244.8 nM (Ki)109.2 nM (Ki)65.3 nM (Ki)57.5 nM (Ki)[2]
Analogue Pyr 20.29 µg/mL (IC50)0.569 µg/mL (IC50)0.399 µg/mL (IC50)2.97 µg/mL (IC50)[3]
Analogue 9g 4102.1 nM (Ki)129.5 nM (Ki)20.5 nM (Ki)6.0 nM (Ki)[6]
Analogue 10a >10,000 nM (Ki)10.2 nM (Ki)27.4 nM (Ki)35.1 nM (Ki)[6]
Acetazolamide (AAZ) -0.153 µg/mL (IC50)0.105 µg/mL (IC50)0.029 µg/mL (IC50)[3]

Note: Direct comparison between Ki and IC50 values should be made with caution as they are different measures of inhibitor potency. The data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays. Below are generalized protocols for the key experiments.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against different CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. The inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The enzyme solution is mixed with the inhibitor solution and incubated for a specific period. This mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The rate of H+ formation is monitored by a pH indicator (e.g., phenol red) at a specific wavelength. The initial rates of the reaction are recorded.

  • Data Analysis: The enzyme activity is measured at different inhibitor concentrations. IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the inhibitors on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29, PC3) are cultured in appropriate media and conditions.[3][7]

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the inhibitors for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). IC50 values, the concentration of inhibitor required to reduce cell viability by 50%, are calculated from dose-response curves.

Experimental Workflow

The development and evaluation of novel SLC-0111 analogues typically follow a structured workflow from design to preclinical testing.

G Design Rational Drug Design (e.g., Tail Approach, Bioisosteric Replacement) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CA_Assay In Vitro CA Inhibition Assays (CA I, II, IX, XII) Characterization->CA_Assay Cell_Assay In Vitro Cell-Based Assays (Cytotoxicity, Apoptosis, Invasion) CA_Assay->Cell_Assay Potent & Selective Compounds In_Vivo In Vivo Studies (Xenograft Models) Cell_Assay->In_Vivo Promising Candidates ADME ADME/Tox Studies In_Vivo->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Design

Caption: A typical experimental workflow for the development of SLC-0111 analogues.

Conclusion

SLC-0111 remains a benchmark inhibitor of the tumor-associated carbonic anhydrases IX and XII. The development of novel analogues has led to compounds with improved potency and, in some cases, altered selectivity profiles. For instance, analogues such as 8c and 9g have shown enhanced potency against CA IX compared to SLC-0111, although this can sometimes be accompanied by decreased selectivity over the off-target cytosolic isoforms CA I and II.[2][6] The choice of a particular inhibitor for further development will depend on a careful balance of potency, selectivity, and drug-like properties. The data and protocols presented in this guide provide a framework for the objective comparison of these important therapeutic candidates.

References

Synergistic Anti-Cancer Effects of Carbonic Anhydrase IX Inhibitors in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. Among promising targets is Carbonic Anhydrase IX (CAIX), a key enzyme in tumor pH regulation, particularly in hypoxic environments. This guide provides a comparative analysis of the synergistic effects of the CAIX inhibitor SLC-0111 (also known as U-104), a prominent example of a "Carbonic anhydrase inhibitor 10" class compound, with various conventional and novel anticancer agents. The data presented herein is collated from preclinical studies and is intended to inform further research and drug development efforts.

Quantitative Analysis of Synergistic Effects

The synergistic potential of SLC-0111 in combination with various chemotherapeutic agents has been evaluated across multiple cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhanced cytotoxic and anti-proliferative effects.

Combination Therapy Cancer Type Cell Line SLC-0111 Concentration Anticancer Agent & Concentration Observed Synergistic Effect Reference
SLC-0111 + TemozolomideGlioblastomaPatient-derived xenograft cellsNot specifiedNot specifiedReduced cell growth, induced cell cycle arrest via DNA damage, and decreased tumor metabolism.[1][2][1][2]
SLC-0111 + DacarbazineMelanomaA375-M6100 µMNot specifiedSignificantly increased cell death compared to single-agent treatment.[3][4][3][4]
SLC-0111 + DoxorubicinBreast CancerMCF7100 µM90 nM (Significant increase in cell death and late apoptosis.[3][5][3][5]
SLC-0111 + 5-FluorouracilColorectal CancerHCT116100 µM100 µM (Reduced cell proliferation and colony formation.[3][4][6][3][4][6]
SLC-0111 + CisplatinHead and Neck Squamous CarcinomaHNSCC cells100 µMNot specifiedSensitized HNSCC cells to cisplatin, reducing proliferation, migration, and invasiveness.[7][8][9][7][8][9]
SLC-0111 + SAHA (HDAC Inhibitor)Melanoma, Breast, Colorectal CancerA375M6, MCF7, HCT116100 µM1 µMEnhanced antiproliferative effects and colony formation inhibition.[10][10]
SLC-0111 + Immune Checkpoint Inhibitors (anti-PD-1/anti-CTLA-4)Melanoma, Breast CancerB16F10 (murine melanoma)Not specifiedNot specifiedSensitized tumors to immune checkpoint blockade, enhancing T-cell antitumor response and reducing tumor growth and metastasis.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the studies of SLC-0111 combination therapies.

Cell Viability and Cytotoxicity Assays

1. Annexin V/Propidium Iodide (PI) Apoptosis Assay:

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Seed cells in 6-well plates and treat with SLC-0111 and/or the chemotherapeutic agent for the indicated time (e.g., 24 or 48 hours).[3]

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

2. Trypan Blue Exclusion Assay:

  • Objective: To determine the number of viable cells.

  • Procedure:

    • Following treatment, detach cells using trypsin and resuspend in complete medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of blue (non-viable) and clear (viable) cells under a microscope.

    • Calculate the percentage of viable cells.[3]

Cell Proliferation and Survival Assays

1. Colony Formation Assay:

  • Objective: To assess the long-term proliferative capacity of cells after treatment.

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to attach overnight.

    • Treat cells with the respective drugs for a specified period.

    • Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with a solution of 6% glutaraldehyde.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).[12]

In Vivo Xenograft Studies

1. Subcutaneous Xenograft Model:

  • Objective: To evaluate the in vivo efficacy of combination therapy on tumor growth.

  • Procedure:

    • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

    • A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, SLC-0111 alone, anticancer agent alone, combination).

    • Administer treatments according to the specified schedule and dosage.

    • Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).

    • Monitor animal weight and overall health.

    • At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).[13][14][15]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of CAIX inhibitors with other anticancer agents are underpinned by distinct molecular mechanisms. The inhibition of CAIX by SLC-0111 leads to a disruption of the tumor's pH regulation, resulting in intracellular acidification and extracellular alkalization. This altered microenvironment can potentiate the effects of various therapies.

SLC-0111 and Chemotherapy Synergy

The combination of SLC-0111 with conventional chemotherapeutic agents often leads to enhanced DNA damage and apoptosis. The acidic intracellular environment created by CAIX inhibition can increase the efficacy of certain weakly basic drugs through an "ion-trapping" mechanism. Furthermore, SLC-0111 has been shown to hamper the activation of key survival pathways.

G cluster_0 Tumor Cell SLC-0111 SLC-0111 CAIX CAIX SLC-0111->CAIX inhibits STAT3_AKT_ERK STAT3/AKT/ERK Signaling SLC-0111->STAT3_AKT_ERK inhibits Intracellular_Acidification Intracellular Acidification CAIX->Intracellular_Acidification prevents DNA_Damage Increased DNA Damage Intracellular_Acidification->DNA_Damage enhances Chemotherapy Chemotherapy Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis induces Proliferation_Survival Proliferation & Survival STAT3_AKT_ERK->Proliferation_Survival promotes

Caption: SLC-0111 enhances chemotherapy-induced apoptosis.

SLC-0111 and Immune Checkpoint Blockade Synergy

The acidic tumor microenvironment is known to suppress immune cell function. By inhibiting CAIX, SLC-0111 can help to reverse this acidic environment, thereby enhancing the efficacy of immune checkpoint inhibitors. This leads to increased T-cell infiltration and anti-tumor activity.

G cluster_1 Tumor Microenvironment Hypoxia Hypoxia CAIX_expression CAIX Expression Hypoxia->CAIX_expression induces Extracellular_Acidification Extracellular Acidification CAIX_expression->Extracellular_Acidification promotes T_Cell_Suppression T-Cell Suppression Extracellular_Acidification->T_Cell_Suppression Enhanced_T_Cell_Response Enhanced T-Cell Antitumor Response SLC-0111 SLC-0111 SLC-0111->CAIX_expression inhibits Immune_Checkpoint_Inhibitors Immune_Checkpoint_Inhibitors Immune_Checkpoint_Inhibitors->Enhanced_T_Cell_Response enables

Caption: SLC-0111 reverses immune suppression.

Conclusion

The preclinical data strongly suggest that inhibiting carbonic anhydrase IX with agents like SLC-0111 holds significant promise as a synergistic strategy in cancer therapy. By targeting the unique metabolic adaptations of tumors, CAIX inhibitors can sensitize cancer cells to a wide array of treatments, including chemotherapy, targeted therapy, and immunotherapy. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients.

References

Confirming the inhibitory constant (Ki) of "Carbonic anhydrase inhibitor 10" for hCA IX

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Inhibitors for Human Carbonic Anhydrase IX (hCA IX)

This guide provides a comparative analysis of the inhibitory constant (Ki) of a representative ureido-substituted benzenesulfonamide, here designated "Carbonic Anhydrase Inhibitor 10," against the tumor-associated human carbonic anhydrase IX (hCA IX). The performance of this inhibitor is benchmarked against other known hCA IX inhibitors, with supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of hypoxic tumors.[1] Its role in regulating pH in the tumor microenvironment is linked to cancer progression and metastasis, making it a critical target for anticancer drug development.[1][2] The inhibitory constant (Ki) is a crucial measure of an inhibitor's potency; a lower Ki value signifies a stronger binding affinity to the target enzyme.

Inhibitor Performance Comparison

The inhibitory activities of various compounds against hCA IX and other relevant isoforms are summarized below. Selectivity is a key consideration, as inhibition of off-target isoforms like hCA I and II can lead to undesirable side effects.[3] Ureido-substituted benzenesulfonamides (USBs), such as the compound designated here as "this compound," have shown great promise as potent and selective hCA IX inhibitors.[4]

Inhibitor ClassRepresentative CompoundhCA IX Ki (nM)hCA II Ki (nM)hCA XII Ki (nM)Selectivity (hCA II / hCA IX)
Ureido-substituted Benzenesulfonamide "Inhibitor 10" (U-F / SLC-0111) 45 960 4 ~21
Ureido-substituted BenzenesulfonamideU-CH₃717656~252
Ureido-substituted BenzenesulfonamideU-NO₂115615
4-(pyrazolyl)benzenesulfonamide ureaSH7s15.9-55.2-
Thiazolidinone DerivativeCompound 3o1100---
Standard SulfonamideAcetazolamide (AAZ)25125.70.48

Data compiled from multiple sources.[4][5][6][7] Note: Ki values can vary slightly between different assays and experimental conditions.

Experimental Protocols

The determination of the inhibitory constant (Ki) for carbonic anhydrase inhibitors is most commonly performed using a stopped-flow CO₂ hydration assay.[8]

Principle

This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial reaction rates are used to determine the enzyme's activity. The Ki is calculated by measuring how the inhibitor affects this rate.

Materials
  • Recombinant human carbonic anhydrase isoforms (hCA IX, hCA II, etc.)

  • Inhibitor compounds (e.g., "this compound")

  • CO₂-saturated water

  • Buffer: 20 mM HEPES (pH 7.5)[9]

  • Ionic strength solution: 20 mM Na₂SO₄[9]

  • pH Indicator: 0.2 mM Phenol Red[9][10]

  • Stopped-flow spectrophotometer

Procedure
  • Preparation: Prepare stock solutions of the enzyme and inhibitors. Inhibitor stock solutions (e.g., 10 mM) are often prepared in distilled, deionized water or DMSO, with subsequent dilutions made as needed.[8]

  • Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature. This allows for the formation of the enzyme-inhibitor (EI) complex.[8][9]

  • Assay Execution:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator (Phenol Red at 557 nm) over a short period (10-100 seconds) to measure the initial reaction velocity.[8][9]

    • Perform control experiments to measure the uncatalyzed reaction rate (without enzyme), and subtract this from the rates observed with the enzyme.[8][10]

  • Data Analysis:

    • Determine the initial reaction rates for the first 5-10% of the reaction for each inhibitor concentration.[9]

    • The inhibition constants (Ki) are obtained by fitting the initial velocity data to appropriate enzyme inhibition equations using non-linear least-squares methods, often with software like PRISM.[8][9] Alternatively, the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Kₘ)) can be used to calculate Ki from the IC₅₀ value, though this has limitations.[11][12]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for determining the Ki value and the basic signaling context of hCA IX in a tumor microenvironment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme (e.g., hCA IX) A1 Pre-incubate Enzyme with Inhibitor P1->A1 P2 Prepare Inhibitor Stock (e.g., Inhibitor 10) P2->A1 P3 Prepare Buffer & Reagents (HEPES, Phenol Red) A2 Mix with CO2 Substrate in Stopped-Flow Instrument P3->A2 A1->A2 Inject A3 Monitor Absorbance Change (pH indicator) A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Subtract Uncatalyzed Rate D1->D2 D3 Non-linear Regression (e.g., PRISM software) D2->D3 D4 Determine Ki Value D3->D4

Caption: Workflow for Ki determination via stopped-flow assay.

G cluster_cell Hypoxic Cancer Cell cluster_extra Extracellular Space (Acidic) CO2_in CO2 hCAIX hCA IX (Membrane) CO2_in->hCAIX H2O H2O H2O->hCAIX HCO3 HCO3- hCAIX->HCO3 Catalysis H_plus H+ hCAIX->H_plus Catalysis Inhibitor Inhibitor 10 Inhibitor->hCAIX Inhibition

Caption: Inhibition of hCA IX at the cancer cell membrane.

References

A Comparative Guide for Cancer Researchers: Carbonic Anhydrase Inhibitor 10 vs. Indisulam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuances of investigational compounds is paramount. This guide provides a comprehensive comparison of two small molecules, Carbonic Anhydrase Inhibitor 10 (a potent and selective CAIX inhibitor, with SLC-0111 as a key comparator) and indisulam, a compound with a dual mechanism of action. We present a detailed analysis of their mechanisms, supporting experimental data, and relevant protocols to inform preclinical research decisions.

Executive Summary

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in hypoxic solid tumors, playing a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival and metastasis[1][2][3]. Consequently, inhibitors of CAIX are a promising class of anticancer agents. "this compound" is a potent inhibitor of human CAIX (hCA IX) with a Ki value of 6.2 nM and is presented as a tool for cancer research[4]. Given its characterization as a natural inspired ligustrazine-based SLC-0111 analogue, this guide will use the well-documented SLC-0111 as a proxy for a selective CAIX inhibitor in this comparison[4][5][6][7][8].

Indisulam (E7070) is an aryl sulfonamide that also exhibits inhibitory activity against several carbonic anhydrase isoforms[9]. However, its primary and most potent anticancer mechanism has been identified as its function as a "molecular glue." Indisulam promotes the interaction between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39[10][11][12][13]. This action results in widespread aberrant pre-mRNA splicing, ultimately triggering cancer cell apoptosis[2][10].

This guide will dissect the differences in their mechanisms of action, present comparative efficacy data, and provide detailed experimental methodologies for their evaluation.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of SLC-0111 (as a representative selective CAIX inhibitor) and indisulam across various cancer cell lines.

Table 1: In Vitro Activity of SLC-0111

Cell LineCancer TypeIC50 (µM)Citation
HT-29Colorectal Cancer13.53[14][15]
MCF7Breast Cancer18.15[14][15]
PC3Prostate Cancer8.71[14][15]
CCD-986sk (Normal)Skin Fibroblast45.70[14][15]

Table 2: In Vitro Activity of "this compound"

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer11.9[4]

Table 3: In Vitro Activity of Indisulam

Cell LineCancer TypeIC50 (µM) at 24hCitation
HeLaCervical Cancer287.5[9]
C33ACervical Cancer125.0[9]
HCT-116Colon CancerSensitive (exact value not provided)[16][17]
A549Lung CancerModerately sensitive (exact value not provided)[16][17]
SUM159Breast CancerResistant (up to 2 µM)[16][17]

Mechanism of Action

The fundamental difference between these two compounds lies in their primary mechanism of action. While both interact with carbonic anhydrases, their downstream effects diverge significantly.

This compound (via SLC-0111)

As a selective inhibitor of Carbonic Anhydrase IX, its primary role is to disrupt pH regulation in the tumor microenvironment. Under hypoxic conditions, cancer cells upregulate CAIX to maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis. By inhibiting CAIX, these inhibitors are expected to induce intracellular acidosis and reduce the acidification of the tumor microenvironment, leading to decreased cell proliferation, survival, and invasion[1][3][18].

Indisulam

Indisulam's anticancer activity is now understood to be predominantly driven by its ability to induce the degradation of the RNA-binding protein RBM39[10][11][12][13]. This "molecular glue" action is dependent on the presence of the DCAF15 E3 ubiquitin ligase component[12]. The loss of RBM39, a key component of the spliceosome, leads to catastrophic errors in pre-mRNA splicing. This affects a multitude of transcripts, including those essential for cell cycle progression and DNA damage repair, ultimately leading to G2-M phase arrest and apoptosis[2][13]. While indisulam does inhibit carbonic anhydrases, the degradation of RBM39 is considered its principal and more potent mechanism of cytotoxicity in sensitive cancer cells.

Mandatory Visualizations

Signaling Pathway Diagrams

CAIX_inhibition_pathway cluster_cell Cancer Cell Intracellular Space Intracellular Space Extracellular Space Extracellular Space CAIX CAIX HCO3_out HCO3- CAIX->HCO3_out H_out H+ CAIX->H_out Intracellular_Acidosis Intracellular Acidosis HIF1a HIF-1α HIF1a->CAIX upregulates Hypoxia Hypoxia Hypoxia->HIF1a stabilizes CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX pH_in Intracellular pH (maintained neutral) HCO3_out->pH_in pH_out Extracellular pH (acidified) H_out->pH_out Proliferation Cell Proliferation & Survival pH_in->Proliferation Invasion Invasion & Metastasis pH_out->Invasion CAI10 Carbonic Anhydrase Inhibitor 10 (SLC-0111) CAI10->CAIX CAI10->Intracellular_Acidosis leads to Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis Indisulam_pathway cluster_cell Cancer Cell Indisulam Indisulam Ternary_Complex Indisulam-DCAF15-RBM39 Ternary Complex Indisulam->Ternary_Complex DCAF15 DCAF15 (E3 Ligase Receptor) DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex pre_mRNA pre-mRNA Ubiquitination RBM39 Polyubiquitination Ternary_Complex->Ubiquitination promotes Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation RBM39 Degradation Proteasome->Degradation Splicing_Errors Aberrant Splicing Degradation->Splicing_Errors leads to pre_mRNA->Splicing_Errors mRNA Dysfunctional mRNA Splicing_Errors->mRNA Protein Non-functional Proteins mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Cell_Cycle_Arrest G2/M Arrest Protein->Cell_Cycle_Arrest experimental_workflow cluster_workflow In Vitro Compound Evaluation Workflow start Cancer Cell Lines treatment Treat with Inhibitor 10 or Indisulam (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability mechanism Mechanism of Action Assays treatment->mechanism ic50 Calculate IC50 viability->ic50 output Comparative Efficacy & MoA Data ic50->output ca_assay Carbonic Anhydrase Activity Assay mechanism->ca_assay wb_assay Western Blot for RBM39 Degradation mechanism->wb_assay ca_assay->output wb_assay->output

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any carbonic anhydrase inhibitor is a critical component of laboratory safety and environmental responsibility. As these compounds are pharmacologically active and designed to have a biological effect, they are classified as potent compounds, requiring stringent handling and disposal protocols.[1][2] The following guide provides a comprehensive, step-by-step operational plan for the safe disposal of carbonic anhydrase inhibitors and associated waste materials in a research environment.

Crucial First Step: Consult the Safety Data Sheet (SDS)

Before initiating any disposal procedure, the Safety Data Sheet (SDS) for the specific carbonic anhydrase inhibitor must be consulted. The SDS contains detailed, compound-specific information in Section 13, "Disposal Considerations," which is essential for regulatory compliance and safety.

Step-by-Step Disposal Protocol for Carbonic Anhydrase Inhibitors

This protocol outlines the necessary procedures for managing waste generated from the use of carbonic anhydrase inhibitors.

1. Waste Identification and Segregation:

  • Identify all waste streams containing the inhibitor. This includes:

    • Unused or expired pure compound (Active Pharmaceutical Ingredient - API).

    • Contaminated consumables (e.g., pipette tips, gloves, weigh boats, contaminated wipes).

    • Empty chemical containers.

    • Solutions (aqueous or solvent-based) containing the inhibitor.

    • Materials used for spill cleanup.[3]

  • Segregate incompatible wastes to prevent dangerous reactions. For instance, solvent-based waste should be kept separate from aqueous waste, and acids should not be mixed with bases.[4][5]

2. Waste Accumulation and Container Management:

  • Use appropriate containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred.[6][7]

  • Label containers immediately: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5][7] The label must include:

    • The full chemical name(s) of the contents (no abbreviations).[7]

    • The date waste accumulation began.[7]

    • The specific hazards (e.g., toxic, flammable).[7]

    • The Principal Investigator's name and lab location.[7]

  • Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.[5][6]

  • Utilize secondary containment: All liquid hazardous waste must be stored in secondary containment (such as a bin or tray) to contain any potential leaks or spills.[4][5]

3. Disposal of Different Waste Streams:

  • Unused/Expired Compound:

    • This is considered a hazardous chemical waste and must not be disposed of in the regular trash or down the drain.[4]

    • Collect in a properly labeled hazardous waste container for pickup by the institution's Environmental Health and Safety (EHS) department.[6]

  • Contaminated Solid Waste (Gloves, Wipes, etc.):

    • Place all contaminated solid items into a designated, clearly labeled hazardous waste container.

    • Do not use standard biohazard or black plastic bags for chemical waste.[4]

  • Solutions Containing Inhibitor:

    • Aqueous Solutions: Collect in a labeled hazardous waste container. Disposal down the sink is prohibited unless explicitly permitted by EHS for very dilute, non-hazardous solutions, which is unlikely for a potent compound.[4][7]

    • Organic Solvent Solutions: Collect in a separate, labeled container designated for flammable or halogenated solvents, as appropriate. Never mix different types of solvents unless the procedure is approved by EHS.[3]

  • Empty Chemical Containers:

    • A container that held a highly toxic chemical (a common classification for potent compounds) requires special handling.[4]

    • The first three rinses of the container with a suitable solvent must be collected and disposed of as hazardous waste.[4]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste or placing it in a designated glass disposal box.[4]

  • Spill Cleanup Materials:

    • All materials used to clean up a spill of a carbonic anhydrase inhibitor (absorbent pads, contaminated PPE, etc.) must be treated as hazardous waste.[3]

    • Collect these materials in a sealed, properly labeled hazardous waste container.

4. Arranging for Waste Disposal:

  • Store accumulated hazardous waste in a designated Satellite Accumulation Area within the laboratory.[6]

  • Once a waste container is full, or if it has been in storage for an extended period (e.g., up to 12 months, though institutional policies may vary), contact your institution's EHS office to schedule a waste pickup.[4][6]

  • Never accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a Satellite Accumulation Area.[5][6]

Quantitative Disposal and Safety Thresholds

The proper handling and disposal of potent compounds are guided by specific quantitative limits and classifications.

ParameterThreshold/GuidelineSignificance in Disposal
Acutely Toxic Waste (P-List) Accumulation limit of 1 quart (liquid) or 1 kg (solid).[6]Stricter accumulation limits apply. Many potent compounds may fall into this category.
Highly Toxic Chemicals LD50 < 50mg/kg.[4]Containers of these chemicals require at least three rinses, with all rinsate collected as hazardous waste.[4]
Occupational Exposure Limit (OEL) Typically ≤ 10 µg/m³ for potent compounds.[8][9]While not a disposal metric, the OEL indicates high potency, necessitating stringent containment and PPE during handling and waste packaging to minimize exposure.[1][8]
Satellite Accumulation Area Limit Maximum of 55 gallons of hazardous waste.[6]Exceeding this limit requires immediate removal of the waste by EHS.

Experimental Protocol: Standard Procedure for Chemical Waste Disposal

The safe disposal of a chemical like a carbonic anhydrase inhibitor is a formal laboratory procedure. The key steps are outlined below.

Objective: To safely collect, store, and dispose of chemical waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate hazardous waste containers (chemically compatible).

  • Hazardous waste labels/tags.

  • Secondary containment bins.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.

Methodology:

  • Characterize the Waste: Determine the chemical composition and hazard class of the waste to be disposed of.

  • Select Appropriate Container: Choose a clean, leak-proof container with a secure lid. Ensure it is compatible with the chemical waste.

  • Label the Container: Affix a hazardous waste tag to the empty container before adding any waste. Fill in all required information.

  • Add Waste: Carefully transfer the waste into the container, ensuring it is done in a ventilated area (e.g., fume hood) if the material is volatile or potent. Keep the container closed when not actively adding waste.

  • Segregate and Store: Place the sealed container in a designated secondary containment bin within the lab's Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.

  • Request Pickup: Monitor the volume of waste. When the container is nearly full, submit a chemical waste pickup request to the EHS department through the institution's designated system.

  • Document: Maintain records of waste disposal as required by laboratory and institutional protocols.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G Chemical Waste Disposal Workflow cluster_liquid Liquid Waste start Waste Generated sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds identify Identify Waste Type (Solid, Liquid, Empty Container) sds->identify aqueous Aqueous Solution identify->aqueous Liquid solvent Organic Solvent identify->solvent Liquid solid Contaminated Solid Waste (Gloves, Tips, etc.) identify->solid Solid container Empty Chemical Container identify->container Empty collect Collect in Labeled, Sealed Hazardous Waste Container with Secondary Containment aqueous->collect solvent->collect solid->collect rinse Is it an Acutely Hazardous Chemical? container->rinse triple_rinse Triple Rinse Container Collect all rinsate as hazardous waste rinse->triple_rinse Yes single_rinse Empty Thoroughly First rinse may need to be collected as hazardous waste rinse->single_rinse No deface Deface Label & Dispose of Container Properly triple_rinse->deface single_rinse->deface pickup Store in Satellite Area Request EHS Pickup When Full deface->pickup If required collect->pickup

Caption: Workflow for laboratory chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.